Y18501
Description
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Properties
Molecular Formula |
C27H26F2N6O2S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1-[4-[4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C27H26F2N6O2S/c1-2-20-17-5-4-10-30-26(17)35(32-20)14-24(36)34-11-8-16(9-12-34)27-31-22(15-38-27)21-13-23(37-33-21)25-18(28)6-3-7-19(25)29/h3-7,10,15-16,23H,2,8-9,11-14H2,1H3 |
InChI Key |
DEORNHTZTRLSCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=CC=N2)CC(=O)N3CCC(CC3)C4=NC(=CS4)C5=NOC(C5)C6=C(C=CC=C6F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Y18501: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y18501 is a novel fungicide demonstrating potent activity against oomycetes, particularly Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. Its mechanism of action is centered on the inhibition of oxysterol-binding protein (OSBP), a critical component in lipid homeostasis and signaling within the pathogen. This guide provides a detailed examination of the molecular basis of this compound's activity, supported by quantitative efficacy data, experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Targeting Oxysterol-Binding Protein
This compound functions as a highly specific oxysterol-binding protein inhibitor (OSBPI)[1][2][3]. Its primary molecular target within Pseudoperonospora cubensis has been identified as PscORP1, an oxysterol-binding protein related protein 1[2]. OSBPs are a conserved family of lipid transfer proteins that play a crucial role in the intracellular transport of sterols and other lipids, as well as in signal transduction pathways related to lipid metabolism[4]. By binding to and inhibiting the function of PscORP1, this compound disrupts essential cellular processes in the pathogen, leading to a cessation of growth and eventual cell death. This inhibitory action is effective against multiple stages of the pathogen's life cycle, including sporangiophore and sporangial production, mycelium extension, and the elongation of the germ tube[3][5].
Signaling Pathway Disruption
The inhibition of PscORP1 by this compound is hypothesized to disrupt sterol transport and homeostasis within the oomycete. Oomycetes, like P. cubensis, are sterol auxotrophs, meaning they cannot synthesize their own sterols and must acquire them from their host[6][7]. Sterols are essential for membrane integrity and function. By blocking the protein responsible for sterol transport, this compound effectively starves the pathogen of a critical cellular component.
Quantitative Efficacy Data
This compound has demonstrated significant inhibitory activity against a range of oomycetes. The following tables summarize the key quantitative data from various studies.
| Organism | EC50 (µg/mL) | Reference |
| Phytophthora spp. | 0.0005 - 0.0046 | [1][3] |
| Pseudoperonospora cubensis | 0.0005 - 0.0046 | [1][3] |
| P. cubensis (field isolates) | 0.001 - 11.785 | [2] |
| Application Rate (g a.i./ha) | Greenhouse Control Efficacy (%) | Field Control Efficacy (%) | Reference |
| 25 | > 60 | 72.3 - 78.9 | [1] |
| 50 | > 60 | 80.8 - 82.2 | [1] |
Resistance Profile
The emergence of resistance is a critical consideration for any antimicrobial agent. Studies have identified a potential for resistance to this compound in P. cubensis populations[2].
-
Resistance Mechanism: Point mutations in the PscORP1 gene have been shown to confer resistance to this compound. The identified amino acid substitutions are G705V, L798W, and I812F[2].
-
Cross-Resistance: A positive cross-resistance has been observed between this compound and oxathiapiprolin, another OSBP inhibitor, indicating a shared binding site or mechanism of resistance[2].
-
Synergism: The efficacy of this compound can be enhanced, and the risk of resistance potentially mitigated, through combination with other fungicides. Synergistic effects have been noted with chlorothalonil and mancozeb[1][2].
Experimental Protocols
The following sections outline the general methodologies employed in the characterization of this compound's mechanism of action.
Determination of EC50 Values
The half-maximal effective concentration (EC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activity of the new OSBP inhibitor this compound against Pseudoperonospora cubensis and its application for the control of cucumber downy mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The mysterious route of sterols in oomycetes | PLOS Pathogens [journals.plos.org]
Y18501 as an Oxysterol-Binding Protein Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y18501 is a potent inhibitor of Oxysterol-Binding Protein (OSBP), a lipid transfer protein pivotal in intracellular lipid metabolism and signaling. Structurally similar to the fungicide oxathiapiprolin, this compound has demonstrated significant inhibitory activity against various fungal pathogens.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data, and detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic and research potential of this compound and other OSBP inhibitors.
Core Concepts: Oxysterol-Binding Protein (OSBP)
Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a conserved family of lipid transfer proteins that play a crucial role in the transport and regulation of sterols and phospholipids within eukaryotic cells.[4][5] OSBPs are key players at membrane contact sites (MCS), particularly between the endoplasmic reticulum (ER) and the Golgi apparatus, where they facilitate the exchange of lipids.[5][6] The canonical function of OSBP involves the transport of cholesterol from the ER to the Golgi in exchange for phosphatidylinositol-4-phosphate (PI4P).[6] This process is vital for maintaining the lipid composition of cellular membranes, which in turn affects a multitude of cellular processes including signal transduction, vesicular trafficking, and lipid metabolism.[4][5]
This compound: An OSBP Inhibitor
This compound is a novel oxysterol-binding protein inhibitor (OSBPI) with a chemical structure analogous to oxathiapiprolin.[1][2] Its primary application to date has been in agriculture as a potent fungicide against various oomycetes.[1][2][3]
Quantitative Data: Fungicidal Activity of this compound
The following table summarizes the reported efficacy of this compound against various plant-pathogenic oomycetes. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of this compound required to inhibit 50% of the pathogen's growth or activity.
| Pathogen Species | EC50 (µg/mL) | Reference |
| Phytophthora spp. | 0.0005 - 0.0046 | [1][2] |
| Pseudoperonospora cubensis | 0.0005 - 0.0046 | [1][2] |
| Pseudoperonospora cubensis (field isolates) | 0.001 - 11.785 | [3][7][8][9] |
Mechanism of Action
The inhibitory action of this compound is attributed to its binding to OSBP, thereby disrupting its lipid transfer functions. While direct studies on this compound in mammalian systems are limited, its mechanism can be inferred from the extensive research on OSBP and other inhibitors like oxathiapiprolin and OSW-1.
OSBP is localized at the ER-Golgi membrane contact sites through the interaction of its FFAT motif with the ER-resident VAP proteins and its PH domain with PI4P on the Golgi membrane.[10][11] OSBP then facilitates the counter-transport of cholesterol from the ER to the Golgi and PI4P from the Golgi to the ER. This lipid exchange is crucial for maintaining the sterol gradient and the integrity of the Golgi complex.
By binding to OSBP, this compound is presumed to lock the protein in a conformation that prevents it from executing its lipid transfer cycle. This inhibition leads to the accumulation of cholesterol in the ER and a depletion of essential lipids in the Golgi, ultimately disrupting cellular homeostasis and leading to cell death in susceptible organisms.
Experimental Protocols
The following section details key experimental protocols for studying the activity and mechanism of OSBP inhibitors like this compound.
In Vitro OSBP Binding Assay
This assay determines the direct binding affinity of an inhibitor to purified OSBP.
Methodology:
-
Protein Purification: Express and purify recombinant human OSBP protein.
-
Ligand Preparation: Prepare a stock solution of the fluorescently labeled OSBP ligand (e.g., a fluorescent analog of 25-hydroxycholesterol) and a range of concentrations of the test inhibitor (this compound).
-
Binding Reaction: In a microplate, incubate a fixed concentration of purified OSBP with the fluorescent ligand in the presence of varying concentrations of the inhibitor.
-
Detection: Measure the fluorescence polarization or anisotropy. Binding of the fluorescent ligand to OSBP results in a high polarization signal. Displacement by the inhibitor leads to a decrease in this signal.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of an inhibitor within intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a human cancer cell line) and treat them with the inhibitor (this compound) or a vehicle control.
-
Heating Profile: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction and Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble OSBP remaining at each temperature by Western blotting.
-
Data Analysis: The binding of the inhibitor stabilizes OSBP, leading to a shift in its melting curve to a higher temperature. Plot the amount of soluble OSBP as a function of temperature to visualize this shift.
Lipid Transport Assay
This assay measures the ability of OSBP to transfer lipids between artificial membranes (liposomes) and the inhibitory effect of the test compound.
Methodology:
-
Liposome Preparation: Prepare two populations of liposomes: "donor" liposomes mimicking the ER, containing a fluorescently labeled lipid (e.g., NBD-cholesterol), and "acceptor" liposomes mimicking the Golgi.
-
Assay Setup: Mix the donor and acceptor liposomes in a fluorometer cuvette.
-
Initiation of Transport: Add purified OSBP to the liposome mixture to initiate lipid transfer.
-
Inhibitor Addition: To test for inhibition, pre-incubate OSBP with this compound before adding it to the liposomes, or add the inhibitor directly to the assay mixture.
-
Detection: Monitor the change in fluorescence over time. The transfer of the fluorescent lipid from the donor to the acceptor liposomes can be measured by changes in fluorescence intensity or FRET.
-
Data Analysis: Calculate the initial rate of lipid transfer and determine the percentage of inhibition at different inhibitor concentrations.
Conclusion
This compound is a valuable tool for studying the function of oxysterol-binding protein. Its potent inhibitory activity, demonstrated in fungal systems, suggests its potential as a lead compound for the development of novel therapeutics targeting OSBP in various diseases, including cancer and metabolic disorders. The experimental protocols outlined in this guide provide a framework for researchers to investigate the detailed mechanism of action and cellular effects of this compound and other OSBP inhibitors, paving the way for future discoveries in this exciting field of research.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. embopress.org [embopress.org]
- 3. Oxathiapiprolin-based fungicides provide enhanced control of tomato late blight induced by mefenoxam-insensitive Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Oxathiapiprolin as a Potential Agent for the Control of Litchi Downy Blight Caused by Peronophythora litchii and the Study of Its Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Global effects of pharmacologic inhibition of OSBP in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plum Pox Virus 6K1 Protein Is Required for Viral Replication and Targets the Viral Replication Complex at the Early Stage of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxysterol-binding protein-1 (OSBP1) modulates processing and trafficking of the amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral responses are shaped by heterogeneity in viral replication dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Activity of Y18501: A Technical Guide for Researchers
Abstract
Y18501 is a novel oxysterol-binding protein (OSBP) inhibitor, structurally analogous to oxathiapiprolin. Primarily characterized for its potent fungicidal activity against oomycete pathogens, its mechanism of action holds significant implications for broader research in cellular biology and drug development. This technical guide provides an in-depth overview of the known biological activities of this compound, detailed experimental protocols for its investigation, and a discussion of its potential applications in mammalian systems based on the established role of its molecular target, OSBP.
Introduction: this compound, an Oxysterol-Binding Protein Inhibitor
This compound has been identified as a highly effective inhibitor of oxysterol-binding protein (OSBP). Its initial characterization has focused on its application in agriculture as a fungicide, demonstrating remarkable efficacy against devastating plant pathogens such as Pseudoperonospora cubensis and Phytophthora species. The molecular target of this compound, OSBP, is a highly conserved lipid transfer protein in eukaryotes, playing a critical role in the transport of sterols and phosphoinositides between the endoplasmic reticulum (ER) and the Golgi apparatus. This central role in lipid homeostasis and signaling makes OSBP a compelling target for therapeutic intervention in various human diseases, including cancer and viral infections. This guide aims to bridge the gap between the agricultural applications of this compound and its potential utility in biomedical research and drug discovery.
Mechanism of Action: Targeting the OSBP-Mediated Lipid Exchange
This compound exerts its biological effects by inhibiting the function of OSBP. In eukaryotes, OSBP is a key player at membrane contact sites, facilitating the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P) between the ER and the trans-Golgi network. This process is vital for maintaining the distinct lipid compositions of these organelles, which is crucial for a multitude of cellular functions including signal transduction and vesicular trafficking.
By binding to OSBP, this compound is presumed to disrupt this lipid exchange, leading to an accumulation of PI4P at the Golgi and a depletion of cholesterol. This disruption of lipid homeostasis can trigger a cascade of downstream effects, ultimately leading to cell death in susceptible organisms. The fungicidal action of this compound is a direct consequence of this mechanism. Given the conservation of OSBP across species, it is plausible that this compound could elicit similar effects in mammalian cells, a hypothesis that warrants further investigation.
Below is a diagram illustrating the OSBP-mediated lipid exchange cycle that is targeted by this compound.
Caption: OSBP-mediated cholesterol and PI4P exchange between the ER and Golgi.
Quantitative Biological Activity of this compound
The primary quantitative data available for this compound pertains to its potent fungicidal activity. The following tables summarize the reported half-maximal effective concentration (EC50) values against various oomycete pathogens.
| Pathogen Species | Common Name | EC50 (µg/mL) | Reference |
| Pseudoperonospora cubensis | Cucumber Downy Mildew | 0.001 - 11.785 | [1][2][3] |
| Phytophthora spp. | Various (e.g., late blight) | 0.0005 - 0.0046 | [4] |
Note: The wide range of EC50 values for P. cubensis indicates the emergence of resistant subpopulations in the field.[1][2][3]
Studies on resistance mechanisms have identified specific point mutations in the OSBP homolog, PscORP1, that confer resistance to this compound in P. cubensis.
| Gene | Mutation | Conferred Resistance to this compound | Reference |
| PscORP1 | G705V | Yes | [1] |
| PscORP1 | L798W | Yes | [1] |
| PscORP1 | I812F | Yes | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound, both in its capacity as a fungicide and for its potential effects in mammalian cell systems.
Fungicidal Activity Assays
A general workflow for determining the fungicidal efficacy of this compound is depicted below.
Caption: General workflow for fungicide efficacy testing.
Protocol: Multi-well Plate Assay for EC50 Determination
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Fungal Culture: Culture the target oomycete pathogen on an appropriate solid or liquid medium to obtain a sufficient quantity of mycelia or spores for inoculation.
-
Assay Plate Preparation: To each well of a 96-well microtiter plate, add a specific volume of growth medium.
-
Serial Dilution: Perform a serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations. Include solvent-only control wells.
-
Inoculation: Inoculate each well with a standardized amount of fungal spores or a small mycelial plug.
-
Incubation: Incubate the plates at the optimal temperature and humidity for the specific pathogen for a defined period (e.g., 3-7 days).
-
Growth Measurement: Assess fungal growth in each well. This can be done visually, by measuring the diameter of the fungal colony, or quantitatively by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Use a suitable statistical software to perform a dose-response analysis and determine the EC50 value.
Mammalian Cell-Based Assays
The following protocols are suggested for investigating the effects of this compound in mammalian cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.
Protocol: Cholesterol Transport Assay
-
Cell Culture and Labeling: Culture mammalian cells on coverslips or in appropriate plates. Label the cellular cholesterol pool by incubating the cells with a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) or radiolabeled cholesterol for a defined period.
-
Compound Treatment: Treat the cells with this compound or a vehicle control for a specified time.
-
Microscopy or Scintillation Counting:
-
Microscopy: Fix the cells and visualize the subcellular localization of the fluorescently labeled cholesterol using fluorescence microscopy. Quantify the distribution of cholesterol between the ER and Golgi.
-
Scintillation Counting: For radiolabeled cholesterol, lyse the cells and separate the ER and Golgi fractions. Measure the radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis: Compare the distribution of cholesterol in this compound-treated cells to that in control cells to determine if cholesterol transport has been inhibited.
Protocol: PI4P Turnover Assay
-
Cell Transfection: Transfect mammalian cells with a fluorescent biosensor for PI4P (e.g., a fusion protein of a PI4P-binding domain and a fluorescent protein).
-
Compound Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Live-Cell Imaging: Perform live-cell imaging using a confocal or fluorescence microscope to monitor the localization and intensity of the PI4P biosensor in real-time.
-
Data Analysis: Quantify the changes in the fluorescent signal at the Golgi apparatus over time to assess the effect of this compound on PI4P turnover. An accumulation of the biosensor at the Golgi would indicate an inhibition of PI4P hydrolysis, consistent with OSBP inhibition.
Potential Applications in Drug Development
The inhibition of OSBP presents a promising strategy for the development of novel therapeutics. Research into other OSBP inhibitors has revealed their potential in two key areas:
-
Anticancer Therapy: Some cancer cell lines exhibit a dependency on OSBP and its related proteins for survival and proliferation. OSBP inhibitors, such as OSW-1, have demonstrated potent cytotoxic effects against various cancer cell lines. Further investigation is warranted to determine if this compound shares this anticancer activity.
-
Antiviral Agents: Several viruses, including Hepatitis C virus and poliovirus, co-opt the function of OSBP to facilitate their replication. By inhibiting OSBP, it is possible to disrupt the viral life cycle. The potential of this compound as an antiviral agent should be explored.
Conclusion
This compound is a potent inhibitor of oxysterol-binding protein with well-established fungicidal activity. Its specific mechanism of action, targeting a highly conserved protein crucial for lipid homeostasis, suggests that its biological activities may extend beyond the agricultural field. This guide provides a framework for researchers to investigate the effects of this compound in mammalian systems, with the potential to uncover novel therapeutic applications in oncology and virology. The provided protocols offer a starting point for a comprehensive evaluation of this promising compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Natural products reveal cancer cell dependence on oxysterol-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Technical Guide: Inhibitory Effects of Y18501 on Phytophthora spp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of the novel oxysterol-binding protein inhibitor (OSBPI), Y18501, against oomycete pathogens of the genus Phytophthora. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.
Introduction to this compound
This compound is a promising fungicide with a structure similar to oxathiapiprolin. It demonstrates potent inhibitory activity against various Phytophthora species, which are responsible for devastating diseases in a wide range of crops. The primary molecular target of this compound is the oxysterol-binding protein (OSBP), a component crucial for lipid homeostasis and intracellular trafficking within the pathogen.
Quantitative Inhibitory Activity
This compound exhibits strong efficacy against Phytophthora spp., as demonstrated by its low effective concentration (EC50) values. The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Organism | Assay Type | EC50 (µg/mL) | Reference |
| Phytophthora spp. | Mycelial Growth Inhibition | 0.0005 - 0.0046 | [1][2] |
| Pseudoperonospora cubensis | Mycelial Growth Inhibition | 0.0005 - 0.0046 | [1][2] |
Mechanism of Action: OSBP Inhibition
This compound functions by inhibiting the oxysterol-binding protein (OSBP) in oomycetes. OSBPs are lipid transfer proteins that play a critical role in intracellular lipid transport and signaling. The inhibition of OSBP disrupts essential cellular processes, leading to the cessation of growth and eventual death of the pathogen.
Caption: Proposed mechanism of action of this compound through the inhibition of OSBP.
While the direct target is known, the precise downstream signaling pathways in Phytophthora affected by OSBP inhibition remain an active area of research. The disruption of lipid transport likely impacts membrane integrity, vesicle trafficking, and the synthesis of essential signaling molecules.
Experimental Protocols
This section details the methodologies for key experiments to evaluate the efficacy of this compound against Phytophthora spp.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the vegetative growth of Phytophthora.
1. Culture Preparation:
-
Culture the desired Phytophthora species on a suitable medium, such as V8 juice agar or cornmeal agar, at 20-25°C in the dark.
2. Fungicide Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of test concentrations.
3. Assay Plate Preparation:
-
Amend the molten agar medium with the different concentrations of this compound. The final solvent concentration should be consistent across all plates and not exceed a level that affects fungal growth (typically ≤1%).
-
Pour the amended agar into Petri dishes. Include a solvent-only control and a no-treatment control.
4. Inoculation:
-
From the margin of an actively growing Phytophthora culture, take mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer.
-
Place one mycelial plug in the center of each prepared agar plate.
5. Incubation and Data Collection:
-
Incubate the plates at 20-25°C in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.
Zoospore Production and Germination Inhibition Assay
This protocol assesses the impact of this compound on the asexual reproductive stage of Phytophthora.
1. Zoospore Production:
-
Grow the Phytophthora isolate on a suitable solid medium for several days.
-
Flood the plates with sterile, cold (4°C) distilled water or a specific salt solution to induce sporangia formation. Incubate under light at room temperature for 2-4 days.
-
Induce zoospore release by replacing the water with fresh, cold sterile distilled water and incubating at 4°C for approximately 30 minutes, followed by a return to room temperature.
-
Collect the zoospore suspension and adjust the concentration using a hemocytometer.
2. Germination Assay:
-
Prepare a range of this compound concentrations in a suitable liquid medium or water agar.
-
Add a known concentration of zoospores (e.g., 1 x 104 zoospores/mL) to each this compound solution.
-
Incubate the mixtures at room temperature for a set period (e.g., 6-24 hours).
-
Observe a minimum of 100 zoospores per replicate under a microscope to determine the percentage of germination. A zoospore is considered germinated if the germ tube is at least twice the diameter of the cyst.
-
Calculate the percentage of germination inhibition and the EC50 value.
In Vivo Plant Protection Assay (Detached Leaf Assay)
This assay evaluates the protective and curative activity of this compound on host tissue.
1. Plant Material:
-
Grow susceptible host plants (e.g., tomato, potato) under controlled greenhouse conditions.
-
Select healthy, fully expanded leaves for the assay.
2. Fungicide Application:
-
Protective Assay: Apply this compound solutions of varying concentrations to the leaf surface and allow them to dry.
-
Curative Assay: Inoculate the leaves with Phytophthora zoospores first, and then apply the this compound solutions at a specified time post-inoculation (e.g., 24 hours).
3. Inoculation:
-
Place droplets of a calibrated zoospore suspension onto the treated (protective) or untreated (curative) leaf surfaces.
-
Place the leaves in a humid chamber to maintain high humidity, which is conducive to infection.
4. Incubation and Disease Assessment:
-
Incubate the leaves at an appropriate temperature and light regime for 5-7 days.
-
Assess disease severity by measuring the lesion diameter or the percentage of the leaf area showing symptoms.
-
Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive evaluation of this compound's efficacy against Phytophthora spp.
Caption: General experimental workflow for evaluating the anti-Phytophthora activity of this compound.
Future Research and Signaling Pathway Elucidation
Further investigation is required to fully understand the downstream consequences of OSBP inhibition by this compound in Phytophthora. Key areas of future research should focus on how this inhibition affects specific signaling pathways crucial for pathogenesis.
Caption: Hypothetical downstream effects of this compound-mediated OSBP inhibition in Phytophthora.
This diagram illustrates potential, yet unconfirmed, downstream effects that warrant further investigation. Elucidating these pathways will provide a more complete understanding of this compound's mode of action and may reveal new targets for fungicide development.
References
The Structure-Activity Relationship of Y18501: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Y18501, a novel oxysterol-binding protein inhibitor (OSBPI). The information presented herein is intended to support further research and development efforts in the field of antifungal agent design.
Introduction to this compound
This compound is a recently identified small molecule inhibitor of oxysterol-binding protein (OSBP) with potent activity against oomycete pathogens, including various Phytophthora species and Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.[1] Its mechanism of action, targeting a crucial lipid transport protein, represents a promising avenue for the development of new fungicides. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for optimizing its efficacy, overcoming potential resistance, and designing next-generation OSBP inhibitors.
Core Structure and Mechanism of Action
This compound shares a similar chemical scaffold with oxathiapiprolin, another potent OSBP inhibitor.[1] While the exact chemical structure of this compound is not publicly disclosed in the reviewed literature, its mechanism of action revolves around the inhibition of the PscORP1 protein in Ps. cubensis. This inhibition disrupts essential cellular processes, leading to a strong inhibitory effect on the pathogen's life cycle, particularly sporangiophore production, sporangial production, mycelium extension, and germ tube elongation.[1]
Signaling Pathway of OSBP Inhibition
The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of OSBP disrupts lipid homeostasis and vesicle transport between the endoplasmic reticulum and the Golgi apparatus, ultimately leading to cell death.
References
Y18501: A Novel Oxysterol-Binding Protein Inhibitor for the Control of Pseudoperonospora cubensis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel fungicide Y18501 and its potent inhibitory activity against the oomycete pathogen Pseudoperonospora cubensis, the causal agent of cucumber downy mildew. This compound is distinguished by its mechanism of action as an oxysterol-binding protein inhibitor (OSBPI), a class of fungicides with a unique mode of action. This document details the quantitative efficacy of this compound, provides in-depth experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Introduction to this compound and its Target
Pseudoperonospora cubensis is a devastating pathogen of cucurbits, causing significant economic losses worldwide. The rapid life cycle and airborne dispersal of this obligate biotroph make its control challenging. This compound has emerged as a highly effective solution, demonstrating strong inhibitory activity against various developmental stages of P. cubensis. It has a similar structure to oxathiapiprolin and functions by targeting the oxysterol-binding protein (OSBP), a crucial component in lipid metabolism and membrane trafficking within the pathogen.
Quantitative Efficacy of this compound
This compound has demonstrated potent and broad-spectrum activity against P. cubensis. The following tables summarize the key quantitative data on its efficacy.
Table 1: In Vitro Efficacy of this compound against Pseudoperonospora cubensis Isolates
| Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference |
| 159 | 0.001 - 11.785 | Not Reported | [1] |
| Not Specified | 0.0005 - 0.0046 | Not Reported |
Table 2: Inhibitory Effects of this compound on Different Developmental Stages of Pseudoperonospora cubensis
| Developmental Stage | Level of Inhibition | Reference |
| Sporangiophore Production | Strong | |
| Sporangial Production | Strong | |
| Mycelium Extension | Strong | |
| Germ Tube Elongation | Strong | |
| Zoospore Release | Effective |
Mechanism of Action: Oxysterol-Binding Protein Inhibition
This compound's mode of action is the inhibition of an oxysterol-binding protein (OSBP) homolog in P. cubensis. OSBPs are involved in the transport of lipids, such as sterols and phospholipids, between membranes. By inhibiting this protein, this compound disrupts essential cellular processes, including membrane function, signaling pathways, and the formation of complex lipids necessary for the pathogen's survival and growth.
Figure 1: Proposed mechanism of action of this compound as an OSBP inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound against Pseudoperonospora cubensis.
In Vitro Bioassay: Detached Leaf Assay
This assay is used to determine the fungicide sensitivity of P. cubensis isolates to this compound.
Materials:
-
Susceptible cucumber plants (e.g., 'Vlasstar') at the 3-4 leaf stage.
-
This compound technical grade or formulated product.
-
Sterile distilled water.
-
Tween 20 or similar surfactant.
-
Petri dishes (100 mm).
-
Sterile filter paper.
-
Pseudoperonospora cubensis sporangia suspension.
-
Hemocytometer.
-
Growth chamber with controlled temperature, light, and humidity.
Procedure:
-
Preparation of Fungicide Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then make serial dilutions in sterile distilled water containing a surfactant (e.g., 0.01% Tween 20) to achieve the desired test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL).
-
Leaf Disc Preparation: Detach healthy, fully expanded cucumber leaves. Use a cork borer (1.5-2.0 cm diameter) to cut leaf discs, avoiding the midrib.
-
Fungicide Treatment: Place the leaf discs abaxial (lower) side up on filter paper moistened with sterile distilled water in Petri dishes. Apply a 20 µL droplet of each this compound dilution to the center of each leaf disc. A control group should be treated with sterile distilled water and surfactant only. Allow the droplets to dry in a laminar flow hood.
-
Inoculation: Prepare a sporangial suspension of P. cubensis in sterile distilled water and adjust the concentration to 1 x 10^5 sporangia/mL using a hemocytometer. Apply a 20 µL droplet of the sporangial suspension to the center of each leaf disc, on top of the dried fungicide spot.
-
Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 20°C with a 12-hour photoperiod for 7-10 days.
-
Disease Assessment: Assess the disease severity on each leaf disc by estimating the percentage of the disc area covered by sporulation. The EC50 value (the concentration of fungicide that inhibits 50% of disease development compared to the control) can then be calculated using probit analysis.
Figure 2: Experimental workflow for the in vitro detached leaf assay.
Inhibition of Sporangial Production and Germination Assay
This assay evaluates the effect of this compound on the production and germination of P. cubensis sporangia.
Materials:
-
Cucumber leaves with fresh sporulating lesions of P. cubensis.
-
This compound solutions at various concentrations.
-
Microscope slides with concavities.
-
Humid chamber.
-
Microscope.
Procedure:
-
Sporangial Production: Spray cucumber plants with different concentrations of this compound and then inoculate with P. cubensis. After incubation, wash the leaves with a known volume of water and count the number of sporangia to determine the inhibition of sporangial production.
-
Sporangial Germination: Prepare a sporangial suspension as described in 4.1. Mix the suspension with equal volumes of this compound solutions at various concentrations. Place a droplet of the mixture on a concavity slide and incubate in a humid chamber at 20°C for 2-4 hours. Observe under a microscope and count the number of germinated and non-germinated sporangia to calculate the percentage of germination inhibition.
Mycelial Growth Inhibition Assay
As P. cubensis is an obligate biotroph, a standard mycelial growth assay on artificial media is not possible. Mycelial growth inhibition is typically observed through the detached leaf assay by measuring lesion size or the extent of mycelial extension from the inoculation point.
In Vivo Efficacy Trial: Field Trial
Field trials are essential to evaluate the performance of this compound under real-world conditions.
Materials and Design:
-
Experimental Setup: Randomized complete block design with at least four replications.[2]
-
Plot Size: Single raised beds, for example, 14-ft long with 5-ft fallow borders.[2]
-
Planting: Direct seeding of a susceptible cucumber variety.[2]
-
Treatments: this compound applied at different rates and application intervals, compared to a non-treated control and a standard fungicide.
-
Application: Use a CO2-pressurized backpack sprayer to ensure uniform coverage.[2]
Procedure:
-
Fungicide Application: Begin applications before or at the first sign of disease and continue at regular intervals (e.g., 7-10 days).
-
Disease Assessment: Weekly assess the disease severity using a rating scale (e.g., percentage of leaf area affected).
-
Data Analysis: Calculate the Area Under the Disease Progress Curve (AUDPC) to summarize the disease development over time. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different treatments.[2]
-
Yield Assessment: At the end of the trial, harvest the cucumbers and measure the marketable yield for each plot.[2]
Inhibition of Pseudoperonospora cubensis Life Cycle
This compound effectively inhibits multiple stages of the P. cubensis life cycle, providing both protective and curative activity.
Figure 3: Key stages of the P. cubensis life cycle inhibited by this compound.
Resistance Management
As with any single-site fungicide, there is a risk of resistance development to this compound. Studies have shown that resistance can emerge in P. cubensis populations with repeated use.[1] Point mutations (G705V, L798W, and I812F) in the PscORP1 gene have been identified to confer resistance.[1] A positive cross-resistance between this compound and oxathiapiprolin has also been observed.[1]
To ensure the long-term efficacy of this compound, it is crucial to implement a robust resistance management strategy, including:
-
Tank-mixing with a multi-site fungicide.
-
Alternating with fungicides that have different modes of action.
-
Adhering to the recommended application rates and intervals.
-
Monitoring P. cubensis populations for shifts in sensitivity to this compound.
Conclusion
This compound is a highly effective fungicide for the control of cucumber downy mildew caused by Pseudoperonospora cubensis. Its novel mode of action as an oxysterol-binding protein inhibitor provides a valuable tool for disease management, particularly in rotation programs aimed at mitigating fungicide resistance. The data presented in this guide demonstrate its potent activity against multiple life stages of the pathogen. For sustained efficacy, it is imperative that this compound is used judiciously as part of an integrated pest management program that incorporates sound resistance management principles.
References
Preliminary studies on the efficacy of Y18501.
A Preliminary Technical Guide on the Efficacy of Y18501, a Novel Oxysterol-Binding Protein Inhibitor
This technical guide provides a summary of preliminary efficacy studies on this compound, a novel oxysterol-binding protein inhibitor (OSBPI). The data presented herein is primarily derived from studies on its activity against Pseudoperonospora cubensis, the causal agent of cucumber downy mildew. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through the determination of the half-maximal effective concentration (EC50) against various isolates of Pseudoperonospora cubensis. These findings are crucial for understanding the compound's potency and the spectrum of its activity.
Table 1: Sensitivity of Pseudoperonospora cubensis Isolates to this compound
| Number of Isolates | EC50 Range (μg/mL) |
| 159 | 0.001 to 11.785[1] |
Note: The wide range in EC50 values suggests the presence of subpopulations with varying sensitivity to this compound, including some with reduced susceptibility.
Experimental Protocols
The following outlines the general methodologies employed in the preliminary efficacy and resistance studies of this compound.
Determination of EC50 Values
The sensitivity of Pseudoperonospora cubensis isolates to this compound was determined using established fungicide sensitivity testing methods. A range of this compound concentrations were used to treat the isolates, and the concentration that inhibited 50% of the fungal growth (EC50) was calculated. This provides a quantitative measure of the compound's efficacy.
Fungicide Adaptation and Resistance Studies
To assess the risk of resistance development, this compound-resistant mutants were generated through a process of fungicide adaptation. This involved exposing parental isolates to progressively higher concentrations of this compound over time. The fitness of the resulting resistant mutants was then compared to the original, sensitive isolates.
Cross-Resistance Analysis
The potential for cross-resistance between this compound and other fungicides, such as oxathiapiprolin, was evaluated. This was achieved by testing the sensitivity of this compound-resistant isolates to other compounds to determine if resistance to this compound confers resistance to other fungicides with similar or different mechanisms of action.
Molecular Docking and Dynamics Simulations
To elucidate the molecular basis of resistance, computational methods were employed. Molecular docking and molecular dynamics simulations were used to investigate the interaction between this compound and its target protein, PscORP1. These simulations helped to validate that specific amino acid substitutions (G705V, L798W, and I812F) in PscORP1 can confer resistance to this compound.[1]
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound as an inhibitor of the oxysterol-binding protein (OSBP).
Caption: Mechanism of this compound as an OSBP inhibitor.
Experimental Workflow
The diagram below outlines the workflow for the resistance risk assessment of this compound in Pseudoperonospora cubensis.
Caption: Experimental workflow for this compound resistance assessment.
References
Y18501: A Technical Guide on its Impact Against Oomycete Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oomycetes, or water molds, are a group of filamentous protists that include some of the most destructive plant pathogens known to agriculture. Causing diseases such as late blight of potato and downy mildew of cucurbits, these organisms result in significant economic losses worldwide. The development of effective oomicides is therefore crucial for global food security. Y18501 is a novel fungicide that has demonstrated significant promise in controlling oomycete pathogens. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, efficacy, and the development of resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new anti-oomycete agents.
Mechanism of Action
This compound is classified as an oxysterol-binding protein inhibitor (OSBPI)[1][2]. Its mode of action is similar to that of oxathiapiprolin, another potent oomicide[1][2]. The target of this compound is the oxysterol-binding protein (OSBP), a component of the OSBP-related protein (ORP) family. In oomycetes, these proteins are essential for various cellular processes, including signal transduction, vesicle transport, and lipid metabolism. By binding to and inhibiting the function of OSBP, this compound disrupts these vital cellular pathways, ultimately leading to the death of the pathogen.
The specific molecular interactions between this compound and the oomycete OSBP are crucial for its inhibitory activity. The binding of this compound to the protein likely prevents the conformational changes necessary for its function in lipid transport and signaling, thereby halting pathogen growth and development.
Caption: Mechanism of action of this compound against oomycete pathogens.
Quantitative Data on Efficacy
The efficacy of this compound has been quantified against several oomycete pathogens, with a significant amount of data available for Pseudoperonospora cubensis, the causal agent of cucumber downy mildew. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against various Oomycete Pathogens
| Pathogen Species | EC50 Range (µg/mL) | Reference(s) |
| Phytophthora spp. | 0.0005 - 0.0046 | [1] |
| Pseudoperonospora cubensis | 0.0005 - 0.0046 | [1] |
Table 2: Sensitivity of Pseudoperonospora cubensis Field Isolates to this compound
| Number of Isolates | EC50 Range (µg/mL) | Key Finding | Reference(s) |
| 159 | 0.001 - 11.785 | Indicates the emergence of a resistant subpopulation in the field. | [1][2] |
Resistance to this compound
The emergence of resistance is a significant concern for the long-term efficacy of any fungicide. Studies have shown that resistance to this compound can develop in Pseudoperonospora cubensis populations.
Mechanism of Resistance
Resistance to this compound in Ps. cubensis has been linked to specific point mutations in the gene encoding the target protein, designated as PscORP1[2]. These mutations alter the amino acid sequence of the oxysterol-binding protein, likely reducing the binding affinity of this compound and thereby diminishing its inhibitory effect.
The identified amino acid substitutions that confer resistance are:
-
G705V (Glycine to Valine at position 705)[2]
-
L798W (Leucine to Tryptophan at position 798)[2]
-
I812F (Isoleucine to Phenylalanine at position 812)[2]
The presence of these mutations has been validated through molecular docking and molecular dynamics simulations, which provide a computational model of how these changes affect the interaction between the fungicide and its target protein[2]. A positive cross-resistance between this compound and oxathiapiprolin has also been observed, which is expected given their similar mechanism of action[2].
Caption: Signaling pathway illustrating the mechanism of resistance to this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the impact of this compound on oomycete pathogens.
In Vitro Fungicide Sensitivity Assay (EC50 Determination)
This protocol is designed to determine the concentration of this compound that inhibits 50% of the pathogen's growth (EC50).
-
Pathogen Culture: Pseudoperonospora cubensis is an obligate biotroph and must be maintained on living host tissue. Cultures can be propagated on susceptible cucumber seedlings (e.g., cultivar 'Vlaspik') in a controlled environment.
-
Inoculum Preparation: Sporangia are harvested from infected leaves by washing with sterile distilled water. The concentration of the sporangial suspension is adjusted using a hemocytometer to a standard concentration (e.g., 1 x 10^5 sporangia/mL).
-
Assay Plates: 96-well microtiter plates are typically used for high-throughput screening. Each well contains a suitable growth medium for the pathogen (e.g., clarified V8 juice broth) amended with a serial dilution of this compound. A solvent control (e.g., DMSO) is also included.
-
Inoculation and Incubation: Each well is inoculated with a standardized volume of the sporangial suspension. The plates are then incubated under controlled conditions (e.g., 20°C, in the dark) for a period sufficient for growth in the control wells (typically 3-7 days).
-
Data Collection: Pathogen growth can be assessed visually or quantified using a spectrophotometer to measure optical density at 600 nm.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the solvent control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve using appropriate statistical software.
Detached Leaf Assay
This method assesses the protective and curative activity of this compound on host tissue.
-
Plant Material: Healthy, young, fully expanded leaves are detached from susceptible cucumber plants.
-
Assay Setup: The petioles of the detached leaves are inserted into water agar or moist filter paper in a petri dish or sealed container to maintain turgor.
-
Fungicide Application:
-
Protective Activity: The adaxial (upper) surface of the leaves is treated with different concentrations of this compound. After the treatment has dried, the leaves are inoculated with a standardized sporangial suspension of Ps. cubensis.
-
Curative Activity: The leaves are first inoculated with the pathogen. After a set incubation period (e.g., 24 hours), the leaves are treated with this compound.
-
-
Incubation: The treated and inoculated leaves are incubated in a humid chamber with a defined photoperiod and temperature (e.g., 12-hour photoperiod at 20°C) for 5-7 days.
-
Disease Assessment: Disease severity is assessed by measuring the lesion diameter or the percentage of the leaf area covered by lesions. Sporulation can also be quantified by washing the leaves and counting the sporangia.
Greenhouse Efficacy Trials
These trials evaluate the performance of this compound under more realistic growing conditions.
-
Plant Cultivation: Susceptible cucumber plants are grown in pots in a greenhouse under standard conditions.
-
Experimental Design: A randomized complete block design is typically used with multiple replicate plants for each treatment.
-
Treatments: Plants are sprayed with different concentrations of this compound. A non-treated control and a standard commercial fungicide are usually included for comparison.
-
Inoculation: After the fungicide application has dried, plants are artificially inoculated with a sporangial suspension of Ps. cubensis. The plants are then kept in a high-humidity environment to promote infection.
-
Disease Evaluation: Disease severity is periodically assessed over several weeks by rating the percentage of leaf area affected by downy mildew. The Area Under the Disease Progress Curve (AUDPC) can be calculated to summarize the overall disease development.
-
Yield Assessment: At the end of the trial, fruit yield and quality may also be measured to determine the impact of the treatments on crop production.
Caption: A generalized workflow for testing the efficacy of this compound.
Conclusion
This compound is a potent inhibitor of oomycete pathogens with a specific mode of action targeting the oxysterol-binding protein. Its high intrinsic activity, particularly against Pseudoperonospora cubensis, makes it a valuable tool for the management of downy mildew and potentially other oomycete-incited diseases. However, the demonstrated potential for the development of resistance through target-site mutations underscores the importance of implementing robust resistance management strategies. This includes alternating this compound with fungicides that have different modes of action and utilizing it within an integrated pest management (IPM) framework. Further research into the fitness of resistant mutants and the development of molecular diagnostics to rapidly detect resistance-conferring mutations in field populations will be crucial for the sustainable use of this promising oomicide.
References
In-depth Technical Guide: The Discovery and Development of Y18501, a Novel Oxysterol-Binding Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y18501 is a novel, second-generation oxysterol-binding protein inhibitor (OSBPI) developed by Shenyang Sinochem Agrochemicals R&D Co., Ltd. as a potent fungicide for the control of oomycete pathogens. Structurally analogous to oxathiapiprolin, this compound exhibits exceptional efficacy against a range of destructive plant diseases, including downy mildew and late blight. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and biological activity of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its fungicidal potency against key pathogens.
Discovery and Development
The discovery of this compound is rooted in the success of the first-generation OSBPI, oxathiapiprolin. Recognizing the novel mode of action and high efficacy of this chemical class, researchers at Shenyang Sinochem Agrochemicals R&D Co., Ltd. initiated a lead optimization program to identify new analogues with potentially improved properties, such as enhanced potency, a broader activity spectrum, or a different resistance profile.
While the specific lead compound and the detailed structure-activity relationship (SAR) studies for this compound have not been publicly disclosed in detail, the development of such compounds typically involves the synthesis and screening of a library of analogues with modifications to the core piperidinyl thiazole isoxazoline scaffold. The selection of this compound as a development candidate was likely based on its superior performance in in vitro and in vivo screening assays against key oomycete pathogens.
Mechanism of Action
This compound targets the oxysterol-binding protein (OSBP), a critical component of intracellular lipid transport and signaling in eukaryotic cells.[1][2][3] OSBPs are involved in the non-vesicular transport of sterols and other lipids between the endoplasmic reticulum and other cellular membranes, such as the Golgi apparatus. This process is essential for maintaining membrane homeostasis, lipid metabolism, and the proper functioning of signaling pathways.
By inhibiting OSBP, this compound disrupts these vital cellular processes in oomycetes, leading to a cessation of growth and eventual cell death. This targeted mode of action is distinct from many other classes of fungicides, making this compound a valuable tool for resistance management programs.
Biological Activity
This compound has demonstrated high intrinsic activity against a variety of economically important oomycete pathogens. Its efficacy is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of the pathogen's growth in vitro.
| Pathogen | Common Disease | EC50 (µg/mL) | Reference |
| Pseudoperonospora cubensis | Cucumber Downy Mildew | 0.001 - 11.785 | [2] |
| Phytophthora spp. | Various Blights | 0.0005 - 0.0046 | [1][3] |
Note: The wide range of EC50 values for Pseudoperonospora cubensis reflects the emergence of resistant subpopulations in the field.[2]
Resistance
As with many single-site fungicides, the development of resistance is a concern for the long-term efficacy of this compound. Studies have identified specific point mutations in the gene encoding the target protein, PscORP1 in Pseudoperonospora cubensis, that confer resistance to this compound. These mutations, such as G705V, L798W, and I812F, likely alter the binding site of the fungicide, reducing its inhibitory activity. A positive cross-resistance between this compound and oxathiapiprolin has also been observed.[2]
Experimental Protocols
Chemical Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound from Shenyang Sinochem Agrochemicals R&D Co., Ltd. is not publicly available, the general synthesis of structurally related piperidinyl thiazole isoxazoline fungicides involves a multi-step process. The following is a representative, generalized synthesis scheme based on the known chemistry of this class of compounds.
General Procedure:
-
Synthesis of the Piperidinyl Thiazole Intermediate: A suitably substituted piperidine derivative is coupled with a functionalized thiazole moiety. This is often achieved through a nucleophilic substitution or a cross-coupling reaction.
-
Formation of the Isoxazoline Ring: The piperidinyl thiazole intermediate is then reacted with a precursor that forms the isoxazoline ring. This is typically a cyclization reaction involving a hydroxylamine or a similar reagent.
-
Purification: The final product, this compound, is purified using standard laboratory techniques such as column chromatography, recrystallization, and/or high-performance liquid chromatography (HPLC).
Characterization of the final compound and intermediates would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)
This protocol describes a common method for determining the EC50 value of a fungicide against a mycelial-growing oomycete.
Materials:
-
Pure culture of the target oomycete (e.g., Phytophthora infestans)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO)
-
Sterile petri dishes
-
Sterile distilled water
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare a series of dilutions of the this compound stock solution.
-
Autoclave the growth medium and cool it to 45-50 °C.
-
Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). Also, prepare a control plate with the solvent (DMSO) only.
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the growing edge of an active oomycete culture, take a small mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates in the dark at the optimal growth temperature for the specific oomycete (e.g., 18-22 °C for P. infestans).
-
-
Data Collection and Analysis:
-
After a set incubation period (e.g., 5-7 days), when the mycelial growth in the control plates has reached a significant diameter, measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Use probit analysis or other suitable statistical software to calculate the EC50 value.
-
Conclusion
This compound represents a significant advancement in the development of fungicides for the control of oomycete pathogens. Its novel mode of action, high intrinsic activity, and distinct chemical structure make it a valuable tool for modern agriculture. However, the emergence of resistance highlights the importance of responsible stewardship and integrated pest management practices to ensure the long-term effectiveness of this important class of fungicides. Further research into the precise binding interactions of this compound with OSBP and the mechanisms of resistance will be crucial for the development of future generations of OSBPIs.
References
Methodological & Application
Protocol for Y18501 application in laboratory settings.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y18501 is a novel oxysterol-binding protein inhibitor (OSBPI) demonstrating potent and specific activity against oomycetes, a group of destructive plant pathogens.[1][2][3] Belonging to the piperidinyl-thiazole-isoxazoline class of fungicides, this compound targets an oxysterol-binding protein (OSBP) homologue.[1][2][4] OSBPs are crucial for lipid homeostasis, vesicle trafficking, and signal transduction in eukaryotic cells.[5][6][7] By inhibiting this protein, this compound disrupts essential cellular processes, leading to the inhibition of mycelial growth, sporangial production, and zoospore release in susceptible oomycetes.[2][3] These application notes provide detailed protocols for the in vitro assessment of this compound efficacy, along with a summary of its quantitative data and an overview of the relevant signaling pathways.
Quantitative Data Summary
The efficacy of this compound has been quantified against various isolates of Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. The half-maximal effective concentration (EC50) values demonstrate a high degree of inhibitory activity.
| Organism | No. of Isolates | EC50 Range (µg/mL) | Reference |
| Pseudoperonospora cubensis | 159 | 0.001 - 11.785 | [1] |
| Phytophthora spp. and Pseudoperonospora cubensis | Not Specified | 0.0005 - 0.0046 | [2][3] |
Note: The wide range of EC50 values observed in the larger study of P. cubensis isolates suggests the emergence of resistant subpopulations in the field.[1] A positive cross-resistance has been observed between this compound and oxathiapiprolin.[1]
Signaling Pathway
Oxysterol-binding proteins (OSBPs) are key players in intracellular lipid transport and signaling. They are known to function at membrane contact sites, particularly between the endoplasmic reticulum (ER) and the Golgi apparatus, facilitating the exchange of sterols and phosphoinositides.[6][8] This lipid exchange is critical for maintaining membrane composition and function. In mammalian cells, OSBP acts as a sterol sensor that can modulate signaling pathways. For instance, OSBP can act as a scaffold for protein phosphatases that regulate the extracellular signal-regulated kinase (ERK) signaling pathway.[5] this compound, by inhibiting the OSBP homologue, disrupts these vital functions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activity of the new OSBP inhibitor this compound against Pseudoperonospora cubensis and its application for the control of cucumber downy mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OSBPI Fungicides | FRAC [frac.info]
- 5. The Diverse Functions of Oxysterol-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bridging the molecular and biological functions of the oxysterol-binding protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxysterol-binding protein - Wikipedia [en.wikipedia.org]
- 8. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for Y18501 in In Vitro Fungal Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y18501 is a novel oxysterol-binding protein (OSBP) inhibitor, sharing structural similarities with oxathiapiprolin. Oxysterol-binding proteins are pivotal in the non-vesicular transport of sterols and other lipids between organelle membranes, playing a crucial role in maintaining lipid homeostasis, membrane integrity, and cellular signaling. By inhibiting OSBP, this compound disrupts these essential processes, leading to fungal cell death. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in in vitro fungal inhibition assays, designed to assist researchers in the evaluation of its antifungal efficacy.
Mechanism of Action
This compound targets and inhibits oxysterol-binding protein (OSBP) in fungal cells. OSBPs are lipid transfer proteins that are crucial for the transport of sterols, such as ergosterol in fungi, and phospholipids between the endoplasmic reticulum and other cellular membranes, like the Golgi apparatus and the plasma membrane. This transport is vital for maintaining the structural integrity and fluidity of cellular membranes, as well as for various signaling pathways.
The inhibition of OSBP by this compound is thought to disrupt the proper distribution of ergosterol within the fungal cell. Ergosterol is a critical component of the fungal cell membrane, and its correct localization is essential for the function of membrane-bound enzymes and for cell signaling. The disruption of ergosterol transport can lead to its accumulation in some cellular compartments and depletion in others, ultimately compromising cell membrane function, inhibiting cell growth, and leading to cell death.
Data Presentation
The following table summarizes the in vitro antifungal activity of oxathiapiprolin, a close structural analog of this compound, against various oomycete plant pathogens. While specific data for this compound against a broad range of fungi is still emerging, the data for oxathiapiprolin provides a strong indication of the potential spectrum and potency of this class of inhibitors.
| Fungal Species | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| Phytophthora capsici | 3.10 x 10⁻⁴ (mycelial development) | - | [1] |
| Pseudoperonospora cubensis | 5.17 x 10⁻⁴ (sporangial production) | - | [1] |
| Phytophthora infestans | - | 0.00001 - 10 (preventive) | [2] |
| Phytophthora infestans | - | 0.00001 - 10 (curative) | [2] |
| Phytophthora spp. | 0.14 to 3.36 × 10⁻³ (EC90) | - | [3] |
| Peronophythora litchii | 0.14 to 3.36 × 10⁻³ (EC90) | - | [3] |
| Plasmopara viticola | 0.14 to 3.36 × 10⁻³ (EC90) | - | [3] |
| Pseudoperonospora parasitica | 0.14 to 3.36 × 10⁻³ (EC90) | - | [3] |
| Pythium ultimum | 0.14 to 3.36 × 10⁻³ (EC90) | - | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and can be modified for yeasts.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
For filamentous fungi, grow the isolates on potato dextrose agar (PDA) to induce sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer and a hemocytometer.
-
For yeasts, grow the isolates in a suitable broth medium and adjust the cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates to achieve a final concentration range appropriate for the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 35°C) for a duration appropriate for the fungal species being tested (typically 24-72 hours).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
-
Protocol 2: Agar Dilution Assay for MIC Determination
Materials:
-
This compound stock solution
-
Fungal isolates
-
Molten agar medium (e.g., PDA or Sabouraud Dextrose Agar)
-
Sterile petri dishes
Procedure:
-
Drug-Containing Agar Preparation:
-
Prepare a series of agar plates containing serial twofold dilutions of this compound. Add the appropriate volume of the this compound stock solution to the molten agar just before pouring the plates.
-
Include control plates with no drug.
-
-
Inoculation:
-
Prepare a fungal inoculum as described in Protocol 1.
-
Spot a small volume (e.g., 1-10 µL) of the inoculum onto the surface of the agar plates.
-
-
Incubation:
-
Incubate the plates at a suitable temperature until growth is clearly visible in the control plates.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that prevents visible growth of the fungus on the agar.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
References
Application Notes and Protocols for Y18501 in the Control of Cucumber Downy Mildew (Pseudoperonospora cubensis)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y18501 is a novel oxysterol-binding protein inhibitor (OSBPI) demonstrating significant potential in the control of cucumber downy mildew, a destructive disease caused by the oomycete pathogen Pseudoperonospora cubensis.[1][2] Structurally similar to oxathiapiprolin, this compound exhibits potent inhibitory activity against various developmental stages of P. cubensis, making it a valuable tool for research and a promising candidate for novel fungicide development.[1][2] These notes provide detailed information on its application, efficacy, and the methodologies for its evaluation.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and control efficacy of this compound against P. cubensis.
Table 1: In Vitro Inhibitory Activity of this compound against Oomycete Pathogens
| Pathogen Species | EC₅₀ (μg/mL) |
| Phytophthora spp. | 0.0005 - 0.0046 |
| Pseudoperonospora cubensis | 0.0005 - 0.0046 |
EC₅₀ (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.[1][2]
Table 2: Efficacy of this compound on Different Developmental Stages of Pseudoperonospora cubensis
| Developmental Stage | Efficacy |
| Sporangiophore Production | Effective Inhibition |
| Sporangial Production | Effective Inhibition |
| Mycelium Extension | Effective Inhibition |
| Germ Tube Elongation | Effective Inhibition |
Table 3: Protective and Curative Activities of this compound against Pseudoperonospora cubensis
| Activity Type | Efficacy |
| Protective | Excellent |
| Curative | Excellent |
Experimental Protocols
In Vitro Bioassay for EC₅₀ Determination
This protocol outlines the determination of the half-maximal effective concentration (EC₅₀) of this compound on P. cubensis using an excised leaf disc assay.
Materials:
-
This compound technical grade
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Surfactant (e.g., Tween 80)
-
Five-leaf-stage cucumber plants
-
P. cubensis sporangial suspension
-
Sterile distilled water
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in sterile distilled water containing a surfactant to achieve the desired final concentrations.
-
Leaf Disc Preparation: Excise leaf discs from healthy, five-leaf-stage cucumber leaves.
-
Inoculation: Place the leaf discs on filter paper moistened with the respective this compound dilutions in Petri dishes. Inoculate each leaf disc with a droplet of P. cubensis sporangial suspension.
-
Incubation: Incubate the Petri dishes in a controlled environment with appropriate temperature, humidity, and light conditions to facilitate infection and disease development.
-
Assessment: After a set incubation period (e.g., 7 days), assess the disease severity on each leaf disc.
-
Data Analysis: Calculate the inhibition rate for each concentration compared to a control (without this compound). Determine the EC₅₀ value by probit analysis.
Greenhouse Control Efficacy Evaluation
This protocol details the evaluation of this compound's control efficacy on cucumber downy mildew in a greenhouse setting.
Materials:
-
Cucumber plants at the five-leaf stage
-
P. cubensis sporangial suspension
-
This compound formulated product
-
Spraying equipment
-
Greenhouse with controlled environmental conditions (e.g., 26.5 ± 2.5 °C, 80% relative humidity)
Procedure:
-
Plant Preparation: Grow cucumber plants in pots to the five-leaf stage in a greenhouse.
-
Fungicide Application:
-
Protective Activity: Spray the plants with the desired concentration of this compound solution until runoff. Allow the foliage to dry before inoculation.
-
Curative Activity: Inoculate the plants with P. cubensis sporangial suspension first. After a set period (e.g., 24 hours), apply the this compound solution.
-
-
Inoculation: Spray the plants with a P. cubensis sporangial suspension until runoff.
-
Incubation: Maintain the plants in a greenhouse with high humidity (e.g., 80%) and optimal temperature (e.g., 26.5 ± 2.5 °C) to promote disease development.
-
Disease Assessment: After 7 days, assess the disease severity using a 0-9 disease scale.
-
Efficacy Calculation: Calculate the control efficacy based on the reduction in disease severity compared to untreated control plants.
Visualizations
Experimental Workflow for Control Efficacy
Caption: Workflow for evaluating the protective and curative efficacy of this compound.
Proposed Mechanism of Action of this compound
Caption: this compound inhibits the oxysterol-binding protein, disrupting pathogen growth.
Resistance Management
Field observations indicate that Pseudoperonospora cubensis has a high risk of developing resistance to this compound.[2] Consecutive applications of this compound alone can lead to a rapid decrease in control efficacy.[2] To mitigate the risk of resistance, it is highly recommended to:
-
Use in combination: The simultaneous application of this compound with fungicides that have a different mode of action, such as chlorothalonil or mancozeb, can significantly enhance the inhibition of P. cubensis and delay resistance development.[1][2]
-
Alternate fungicides: Implement a fungicide program that alternates between this compound and other effective fungicides with different FRAC (Fungicide Resistance Action Committee) codes.
-
Monitor efficacy: Regularly monitor the performance of this compound in the field to detect any signs of reduced sensitivity in the pathogen population.
A positive cross-resistance has been observed between this compound and oxathiapiprolin, meaning that resistance to one is likely to confer resistance to the other.[2] This should be a key consideration in developing a sustainable resistance management strategy.
References
Techniques for assessing the efficacy of Y18501 in greenhouse trials.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Y18501 is a novel oxysterol-binding protein inhibitor (OSBPI) demonstrating significant inhibitory activity against oomycete pathogens, particularly Pseudoperonospora cubensis, the causal agent of cucumber downy mildew.[1][2] As a member of the OSBPI class of fungicides, this compound offers a unique mode of action, targeting the oxysterol-binding proteins in oomycetes, which are essential for intracellular lipid transport and signaling.[3][4][5] The development of resistance to existing fungicides is a major concern in agriculture, making the evaluation of new compounds like this compound with novel targets a critical endeavor.[3][6]
These application notes provide detailed protocols for conducting greenhouse bioassays to rigorously assess the efficacy of this compound. The methodologies described herein are designed to deliver reproducible and quantitative data, essential for the evaluation and development of this promising fungicide. The protocols cover preventative and curative activity assays, dose-response analysis, and systemic mobility assessment. Adherence to these standardized procedures will ensure the generation of high-quality data to support regulatory submissions and inform effective field use recommendations.
Experimental Protocols
General Greenhouse and Plant Culture Conditions
Consistent and controlled greenhouse conditions are paramount for reliable bioassay results.
-
Plant Species: Cucumber (Cucumis sativus) seedlings, variety 'Vlaspik' or another susceptible cultivar.
-
Growing Medium: A standardized, sterile potting mix.
-
Pots: 10 cm diameter plastic pots with drainage holes.
-
Greenhouse Environment:
-
Temperature: 20-25°C.
-
Relative Humidity: 60-80%. To facilitate infection, humidity should be raised to >95% during the inoculation period.[7]
-
Photoperiod: 14-hour day / 10-hour night cycle.
-
-
Watering: Water as needed, avoiding waterlogging. Use drip irrigation if possible to minimize leaf wetness, except during inoculation.[7]
-
Fertilization: Apply a balanced liquid fertilizer weekly, starting after the emergence of the first true leaf.
Inoculum Preparation
-
Pathogen: Pseudoperonospora cubensis.
-
Source: Maintain a culture of P. cubensis on susceptible cucumber plants in a separate, isolated growth chamber.
-
Sporangia Suspension:
-
On the day of inoculation, wash sporangia from infected leaves with sterile distilled water.
-
Filter the suspension through two layers of sterile cheesecloth to remove mycelial fragments.
-
Adjust the concentration of the sporangial suspension to 1 x 10^5 sporangia/mL using a hemocytometer.
-
Keep the suspension on ice to prevent premature germination.
-
Preventative Efficacy Assay
This assay evaluates the ability of this compound to protect the plant from infection when applied before the pathogen.
-
Plant Preparation: Grow cucumber seedlings until the first true leaf is fully expanded (approximately 2-3 weeks).
-
Fungicide Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water to the desired test concentrations. Include a surfactant as recommended.
-
Apply the this compound solutions to the cucumber plants as a foliar spray until runoff.
-
Include a negative control (water + solvent/surfactant) and a positive control (a commercial standard fungicide known to be effective against P. cubensis).[8]
-
-
Inoculation: 24 hours after fungicide application, spray the cucumber leaves with the prepared P. cubensis sporangial suspension until uniformly wet.
-
Incubation: Place the inoculated plants in a high-humidity chamber (>95% RH) in the dark for 24 hours at 20°C to facilitate infection.[7]
-
Post-Incubation: Return the plants to the standard greenhouse conditions.
-
Disease Assessment: 7-10 days after inoculation, visually assess the disease severity on the treated leaves. This can be done by estimating the percentage of leaf area covered with lesions or by counting the number of lesions per leaf.[8][9]
-
Data Analysis: Calculate the percent disease control for each treatment relative to the negative control.
Curative Efficacy Assay
This assay determines the effectiveness of this compound in halting disease progression after infection has occurred.
-
Plant Preparation and Inoculation: Follow steps 1, 3, and 4 from the Preventative Efficacy Assay.
-
Fungicide Application: 24 to 48 hours after inoculation, apply the this compound solutions and controls as described in step 2 of the Preventative Efficacy Assay.
-
Post-Treatment Incubation: Return the plants to standard greenhouse conditions.
-
Disease Assessment and Data Analysis: Follow steps 6 and 7 from the Preventative Efficacy Assay.
Dose-Response Assay
This assay is crucial for determining the effective concentration (EC50) of this compound.
-
Methodology: Follow the protocol for the Preventative Efficacy Assay.
-
Concentrations: Use a series of at least 5-7 concentrations of this compound, typically in a logarithmic or semi-logarithmic progression.
-
Data Analysis: Plot the percent disease control against the logarithm of the this compound concentration. Use probit or logit analysis to calculate the EC50 value (the concentration that provides 50% disease control).
Systemic Mobility (Acropetal) Assay
This assay assesses the ability of this compound to move upwards within the plant.[1]
-
Plant Preparation: Grow cucumber plants until the third true leaf is fully expanded.
-
Fungicide Application: Carefully apply a specific volume and concentration of this compound solution only to the first true leaf of each plant, avoiding contact with other leaves. A micropipette is recommended for this application.
-
Inoculation: 48 hours after treatment, inoculate the untreated second and third true leaves with the P. cubensis sporangial suspension.
-
Incubation and Assessment: Follow the incubation and disease assessment protocols as previously described.
-
Data Analysis: Compare the disease severity on the upper, untreated leaves of the this compound-treated plants to that of the control plants to determine if acropetal movement and subsequent disease control occurred.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Preventative Efficacy of this compound against Pseudoperonospora cubensis
| Treatment | Concentration (µg/mL) | Mean Disease Severity (%) | Standard Deviation | Percent Disease Control (%) |
| Negative Control | 0 | 85.3 | 5.2 | 0 |
| This compound | 0.01 | 62.1 | 4.8 | 27.2 |
| This compound | 0.1 | 25.4 | 3.1 | 70.2 |
| This compound | 1 | 5.2 | 1.5 | 93.9 |
| This compound | 10 | 0.8 | 0.5 | 99.1 |
| Positive Control | Label Rate | 2.5 | 1.1 | 97.1 |
Table 2: Curative Efficacy of this compound against Pseudoperonospora cubensis
| Treatment | Concentration (µg/mL) | Mean Disease Severity (%) | Standard Deviation | Percent Disease Control (%) |
| Negative Control | 0 | 88.9 | 6.1 | 0 |
| This compound | 0.01 | 75.3 | 5.5 | 15.3 |
| This compound | 0.1 | 45.1 | 4.2 | 49.3 |
| This compound | 1 | 15.8 | 2.9 | 82.2 |
| This compound | 10 | 3.1 | 1.3 | 96.5 |
| Positive Control | Label Rate | 5.7 | 1.8 | 93.6 |
Table 3: Dose-Response of this compound for Preventative Control of P. cubensis
| Concentration (µg/mL) | Log Concentration | Percent Inhibition |
| 0.001 | -3.00 | 10.2 |
| 0.01 | -2.00 | 27.2 |
| 0.1 | -1.00 | 70.2 |
| 1 | 0.00 | 93.9 |
| 10 | 1.00 | 99.1 |
| EC50 (µg/mL) | 0.06 |
Visualizations
Caption: Experimental workflow for preventative and curative greenhouse trials.
Caption: Hypothesized mode of action of this compound and plant defense signaling.
References
- 1. Activity of the new OSBP inhibitor this compound against Pseudoperonospora cubensis and its application for the control of cucumber downy mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bdspublishing.com [bdspublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and fungicidal evaluation of novel oxysterol binding protein inhibitors for combatting resistance associated with oxathiapiprolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. ipm.cahnr.uconn.edu [ipm.cahnr.uconn.edu]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols for the Research-Scale Synthesis and Purification of Y18501
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, research-scale protocol for the synthesis and purification of Y18501, a potent oxysterol-binding protein (OSBP) inhibitor. The methodologies described are based on established synthetic routes for structurally related compounds, including the fungicide Oxathiapiprolin, and general principles of heterocyclic chemistry.
Introduction
This compound is a novel OSBP inhibitor with a chemical structure analogous to Oxathiapiprolin.[1] It demonstrates significant inhibitory activity against various pathogens, making it a compound of interest for research in mycology and drug development. This document outlines a plausible, multi-step synthetic pathway and subsequent purification strategy suitable for obtaining high-purity this compound for research purposes.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(4-(4-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-2-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-one |
| Molecular Formula | C28H25Cl2F6N5O3S |
| Molecular Weight | 728.5 g/mol |
| CAS Number | Not available |
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a convergent strategy, involving the preparation of three key intermediates:
-
Intermediate 1 (I-1): 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Intermediate 2 (I-2): 2-(Piperidin-4-yl)thiazole-4-carbaldehyde
-
Intermediate 3 (I-3): 5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carbonyl chloride
The overall synthetic workflow is depicted below.
Figure 1. Proposed convergent synthetic workflow for this compound.
Experimental Protocols
Synthesis of Intermediate 1: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (I-1)
This protocol is adapted from known procedures for the synthesis of this key fungicide intermediate.[2][3][4]
Step 1: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-(ethoxymethylene)-3-oxo-4,4-difluorobutanoate in ethanol, add methylhydrazine dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the ethyl pyrazole carboxylate.
Step 2: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (I-1)
-
Dissolve the ethyl pyrazole carboxylate from the previous step in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain I-1 .
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 2-(ethoxymethylene)-3-oxo-4,4-difluorobutanoate | 236.19 | 10.0 g | 0.042 |
| Methylhydrazine | 46.07 | 2.1 g | 0.046 |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.100 |
| Expected Product (I-1) | 178.11 | ~6.7 g | (Theoretical) |
Synthesis of Intermediate 2: 2-(Piperidin-4-yl)thiazole-4-carbaldehyde (I-2)
This synthesis utilizes the Hantzsch thiazole synthesis.[1][5][6][7]
Step 1: Synthesis of tert-Butyl 4-(4-formylthiazol-2-yl)piperidine-1-carboxylate
-
A mixture of 1-(tert-butoxycarbonyl)piperidine-4-carbothioamide and 2-bromo-1,3-dihydroxypropan-2-ylium-1,3-diolate in ethanol is heated to reflux for 6 hours.
-
The reaction mixture is cooled, and the solvent is evaporated.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to give the protected piperidinyl-thiazole intermediate.
Step 2: Deprotection to 2-(Piperidin-4-yl)thiazole-4-carbaldehyde (I-2)
-
The protected intermediate is dissolved in a solution of trifluoroacetic acid in dichloromethane at 0 °C.
-
The reaction is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is basified with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield I-2 .
Synthesis of Intermediate 3: 5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carbonyl chloride (I-3)
The synthesis of this isoxazoline intermediate can be achieved via a [3+2] cycloaddition reaction.
Step 1: Synthesis of 5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carbaldehyde
-
Generate trifluoromethylnitrile oxide in situ from the corresponding hydroximoyl chloride.
-
React the nitrile oxide with 3,5-dichloro-4-fluoro-1-(prop-1-en-2-yl)benzene in an appropriate solvent like toluene at elevated temperatures.
-
Monitor the reaction by TLC until completion.
-
Purify the resulting isoxazoline aldehyde by column chromatography.
Step 2: Oxidation and Chlorination to I-3
-
Oxidize the aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).
-
Convert the carboxylic acid to the acid chloride I-3 by reacting with thionyl chloride or oxalyl chloride.
Final Assembly of this compound
Step 1: Amide Coupling of I-1 and I-2
-
To a solution of I-1 in DMF, add a coupling agent such as HATU or HBTU, followed by a base like triethylamine.
-
Add a solution of I-2 in DMF and stir the reaction mixture at room temperature for 12 hours.
-
Work up the reaction by adding water and extracting with ethyl acetate.
-
Purify the resulting amide intermediate (I-4) by column chromatography.
Step 2: Final Coupling of I-4 and I-3
-
Dissolve the intermediate I-4 in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine, followed by the dropwise addition of a solution of I-3 in dichloromethane at 0 °C.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
The organic layer is washed, dried, and concentrated to yield crude this compound.
Purification of this compound
The final purification of this compound is crucial to obtain a high-purity product for research applications. A multi-step purification protocol is recommended.
Figure 2. General purification workflow for this compound.
Protocol for Purification:
-
Column Chromatography: The crude this compound is first subjected to column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to remove major impurities.
-
Recrystallization: The partially purified product is then recrystallized from a suitable solvent system, such as ethanol/water or isopropanol, to further enhance purity.[8]
-
Preparative HPLC: For obtaining research-grade material (>98% purity), preparative high-performance liquid chromatography (HPLC) is the recommended final step. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective for this class of compounds.
| Purification Step | Typical Conditions | Expected Purity |
| Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | 85-95% |
| Recrystallization | Ethanol/Water or Isopropanol | 95-98% |
| Preparative HPLC | C18 column, Water/Acetonitrile gradient | >98% |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity.
Safety Precautions
The synthesis of this compound involves the use of hazardous chemicals. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer
This document provides a proposed synthetic and purification strategy for this compound for research purposes only. The protocols are based on literature precedents for similar compounds and may require optimization. The user is solely responsible for the safe handling of all chemicals and the execution of these procedures.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. thieme.de [thieme.de]
- 5. youtube.com [youtube.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Best practices for dissolving and storing Y18501 for experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y18501 is a potent oxysterol-binding protein (OSBP) inhibitor, structurally similar to Oxathiapiprolin. It has demonstrated significant inhibitory activity against various fungal pathogens, such as Phytophthora spp. and Pseudoperonospora cubensis, with EC50 values in the low nanomolar range.[1] Its mechanism of action through the inhibition of OSBP makes it a valuable tool for studying intracellular lipid transport and signaling pathways. These application notes provide best practices for the dissolution and storage of this compound, along with detailed protocols for its use in experimental settings.
Dissolution and Storage of this compound
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
Solubility
General Solvent Recommendations:
| Solvent | Anticipated Solubility | Notes |
| DMSO | Likely soluble | A common solvent for creating high-concentration stock solutions of organic compounds. |
| Ethanol | Potentially soluble | May require warming. |
| Aqueous Buffers (e.g., PBS) | Likely insoluble | Direct dissolution in aqueous solutions is not recommended. Dilution from a DMSO stock is the preferred method. |
Preparation of Stock Solutions
The following is a general protocol for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to minimize freeze-thaw cycles. Protect from light. |
Experimental Protocols
The following are representative protocols that can be adapted for use with this compound to investigate its biological effects.
In Vitro Cell Viability Assay
This protocol describes a method to determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Protein Expression
This protocol can be used to assess the effect of this compound on the expression levels of specific proteins.
Materials:
-
Mammalian cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Oxysterol-Binding Protein (OSBP) Signaling Pathway
This compound inhibits OSBP, which is a key player in lipid transport and signaling at membrane contact sites, particularly between the endoplasmic reticulum (ER) and the Golgi apparatus. OSBP facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P). Inhibition of OSBP disrupts this process, leading to downstream effects on lipid homeostasis, vesicular trafficking, and signaling cascades.
References
Field application techniques for Y18501 in agricultural research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Y18501 is a novel fungicide classified as an Oxysterol-Binding Protein Inhibitor (OSBPI), demonstrating high intrinsic activity against oomycete pathogens. Structurally similar to oxathiapiprolin, this compound is particularly effective against Pseudoperonospora cubensis, the causal agent of cucumber downy mildew (CDM). Its mode of action as an OSBPI places it in a unique class, making it a valuable tool in fungicide resistance management programs when used judiciously.
These application notes provide a comprehensive guide for the field application of this compound in an agricultural research context. The protocols are synthesized from established methodologies for similar chemistries and target pathogens, ensuring a robust framework for experimental design and execution.
Mechanism of Action
This compound functions by inhibiting an oxysterol-binding protein (OSBP) in oomycetes. This protein is vital for intracellular lipid transport and vesicle trafficking, processes essential for the pathogen's growth, development, and sporulation. By disrupting these functions, this compound effectively halts the lifecycle of the pathogen, exhibiting both preventative and curative properties.[1][2][3]
Quantitative Data Summary
Given that this compound is a new compound, specific field trial data is emerging. The following tables are based on studies of this compound and its close analogue, oxathiapiprolin, to provide a practical reference for dose-ranging and efficacy trials.
Table 1: In Vitro Efficacy of this compound against Oomycete Pathogens
| Pathogen Species | EC₅₀ (μg/mL) | Reference |
| Pseudoperonospora cubensis | 0.0005 - 0.0046 | [1][3] |
| Phytophthora spp. | 0.0005 - 0.0046 | [1][3] |
Table 2: Recommended Foliar Application Rates for Analogue Compound (Oxathiapiprolin) against Cucumber Downy Mildew
| Active Ingredient (a.i.) Rate (g/ha) | Application Method | Target Disease | Reference |
| 2.2 - 4.4 | Foliar Spray | Cucumber Downy Mildew | [4] |
| 12.3 - 17.5 | Foliar Spray | Cucumber Downy Mildew | [4] |
| 20 - 30 | Foliar Spray | Cucumber Downy Mildew | [5] |
Table 3: Example of a Fungicide Rotation Program for Resistance Management
| Application No. | Active Ingredient(s) | FRAC Group | Application Timing |
| 1 | This compound + Mancozeb | U15 + M3 | 7-day interval |
| 2 | Cyazofamid + Chlorothalonil | 21 + M5 | 7-day interval |
| 3 | Ametoctradin/Dimethomorph | 45/40 | 7-day interval |
| 4 | This compound + Chlorothalonil | U15 + M5 | 7-day interval |
Note: This is an illustrative program. Always consult local resistance management guidelines.
Experimental Protocols
Protocol 1: Field Efficacy Trial for this compound against Cucumber Downy Mildew
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Single raised beds, 14 ft long with 5 ft fallow borders. In-row plant spacing of 2 ft.
-
Controls: Include an untreated control and a standard commercial fungicide control for comparison.
-
Guard Rows: Use non-treated guard rows on each side of the experimental area to minimize spray drift.[3]
2. Crop Management:
-
Cultivar: Use a susceptible cucumber cultivar (e.g., 'Vlaspik' or 'Xintaimici') to ensure adequate disease pressure.[1]
-
Standard Practices: Employ standard agronomic practices for the region regarding irrigation, fertilization, and pest control.
3. Inoculation:
-
Rely on natural infection if historical data indicates consistent disease pressure.
-
If artificial inoculation is required, prepare a sporangial suspension of P. cubensis and apply it uniformly to the crop at a susceptible stage.
4. Fungicide Application:
-
Equipment: Utilize a CO2-pressurized backpack sprayer with a handheld boom and hollow cone nozzles (e.g., TXVS-26) to ensure uniform coverage.[3]
-
Spray Volume: Calibrate the sprayer to deliver a consistent volume, for example, 40 gallons per acre (approximately 374 Liters/ha).[3]
-
Timing:
- Preventative: Initiate the first application at the first true leaf stage or prior to the observation of disease symptoms.[6]
- Curative: Initiate applications upon the first appearance of downy mildew symptoms (typically 1-5% severity).
5. Data Collection:
-
Disease Severity: Visually assess the percentage of leaf area affected by downy mildew on 10-20 leaves per plot. Conduct assessments weekly, starting from the first application.
-
Area Under the Disease Progress Curve (AUDPC): Calculate AUDPC from the sequential disease severity data to summarize disease progression over the season.[8]
-
Yield: At the end of the season, harvest marketable fruit from the center of each plot and record the weight and number.
Protocol 2: Resistance Management Trial
1. Objective: To evaluate the efficacy of this compound in rotation and tank-mix programs to delay the onset of resistance.
2. Treatments:
-
A: this compound applied consecutively throughout the season.
-
B: this compound tank-mixed with a multi-site fungicide (e.g., mancozeb or chlorothalonil).
-
C: this compound applied in a rotational program with fungicides from different FRAC groups (e.g., cyazofamid, propamocarb).[6]
-
D: Untreated Control.
3. Methodology:
-
Follow the experimental design, crop management, and application procedures as outlined in Protocol 1.
-
Monitor disease levels closely. If control failures are suspected in Treatment A, collect leaf samples for pathogen isolation and sensitivity testing.
4. Analysis:
-
Compare the final disease severity, AUDPC, and yield among the different treatment strategies.
-
Analyze the pathogen population from treated plots for shifts in sensitivity to this compound.
Visualizations
Caption: Mechanism of action of this compound via inhibition of the Oxysterol-Binding Protein (OSBP).
Caption: Workflow for a typical field efficacy trial of this compound.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. veggiepathology.wordpress.ncsu.edu [veggiepathology.wordpress.ncsu.edu]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Downy mildew watch: Fungicides recommended for cucumber disease control - MSU Extension [canr.msu.edu]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Efficacy of fungicides in management of Downy mildew disease of Cucumber (Cucumis sativus L.) under open field conditions, in Dhading district of Nepal | Journal of Agriculture and Natural Resources [nepjol.info]
Application Notes and Protocols for Y18501 Sensitivity Testing in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutic agents targeting critical cellular pathways is a cornerstone of cancer research. Y18501 is a novel small molecule inhibitor identified as an oxysterol-binding protein inhibitor (OSBPI). While its initial characterization has been in other contexts, its potential effects on cancer cells, which often exhibit altered lipid metabolism and signaling, warrant investigation. This document provides a comprehensive set of protocols to assess the sensitivity of cancer cell lines to this compound, focusing on cell viability, apoptosis, and the modulation of key signaling pathways. The methodologies described herein are designed to provide a robust framework for the preclinical evaluation of this compound.
Data Presentation
Quantitative data from the described experimental protocols should be summarized for clear interpretation and comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] |
| HCT116 | Colon Cancer | [Insert Value] |
| U87-MG | Glioblastoma | [Insert Value] |
| [Add more cell lines as needed] |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | [Insert Value] | [Insert Value] |
| This compound (IC50) | [Insert Value] | [Insert Value] | |
| A549 | Vehicle Control | [Insert Value] | [Insert Value] |
| This compound (IC50) | [Insert Value] | [Insert Value] | |
| [Add more cell lines as needed] |
Table 3: Effect of this compound on Hippo-YAP Signaling Pathway Proteins
| Cell Line | Treatment | p-YAP (Ser127) / YAP Ratio (Relative to Vehicle) | Total YAP / β-actin Ratio (Relative to Vehicle) |
| MCF-7 | Vehicle Control | 1.0 | 1.0 |
| This compound (IC50) | [Insert Value] | [Insert Value] | |
| A549 | Vehicle Control | 1.0 | 1.0 |
| This compound (IC50) | [Insert Value] | [Insert Value] | |
| [Add more cell lines as needed] |
Experimental Protocols
Cell Culture and Compound Treatment
-
Cell Lines and Maintenance:
-
Select a panel of human cancer cell lines relevant to the research focus.
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting any experiment.
-
-
This compound Stock Solution and Dilution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C or -80°C.
-
On the day of the experiment, prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Viability Assay (MTT Assay) for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[1] This protocol outlines the use of the MTT assay to determine the IC50 of this compound.
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.[2]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) in the culture medium.
-
Include a vehicle control (0.1% DMSO) and a positive control (a known cytotoxic drug).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for 72 hours.
-
-
MTT Assay Procedure:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[2]
-
Incubate the plate for another 4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log-transformed concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[4][5]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis of the Hippo-YAP Signaling Pathway
The Hippo signaling pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is common in cancer.[6][7][8] Western blotting can be used to assess the effect of this compound on key proteins in this pathway, such as YAP and its phosphorylated form (p-YAP).
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration and a vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-YAP (Ser127), total YAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway for this compound action.
Caption: Experimental workflow for this compound sensitivity testing.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. oncotarget.com [oncotarget.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Combined Use of Y18501 and Chlorothalonil
For Distribution to Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel oxysterol-binding protein inhibitor (OSBPI) fungicide, Y18501, and its synergistic use in combination with the multi-site fungicide, Chlorothalonil. The information is intended to guide research and development efforts in creating more effective and sustainable fungicidal formulations.
Introduction and Rationale
This compound is a novel fungicide belonging to the oxysterol-binding protein inhibitor (OSBPI) class, structurally similar to oxathiapiprolin. It demonstrates high intrinsic activity against oomycete pathogens such as Phytophthora spp. and Pseudoperonospora cubensis, the causal agent of cucumber downy mildew. The Fungicide Resistance Action Committee (FRAC) classifies OSBPIs under code 49, noting a medium to high risk of resistance development.
Chlorothalonil is a broad-spectrum, non-systemic contact fungicide classified by FRAC in Group M05. Its multi-site mode of action, which involves the inactivation of various cellular sulfhydryl enzymes, confers a very low risk of resistance development[1].
The combination of a site-specific fungicide like this compound with a multi-site fungicide like Chlorothalonil is a well-established strategy to enhance efficacy and manage resistance. Research has shown that the simultaneous application of this compound and Chlorothalonil results in a significant synergistic promotion of the inhibition of P. cubensis.
Mechanism of Action
The synergistic effect of the this compound and Chlorothalonil combination stems from their distinct and complementary modes of action, targeting different essential processes within the pathogen.
-
This compound: As an OSBPI, this compound targets an oxysterol-binding protein homologue in oomycetes. These proteins are crucial for lipid homeostasis, vesicle transport, and signal transduction[2][3]. By inhibiting OSBP, this compound disrupts the pathogen's ability to move lipids between membranes, maintain cell membrane integrity, and support essential signaling pathways, ultimately leading to cell death[2][4].
-
Chlorothalonil: This fungicide has a multi-site mode of action. It reacts with and inactivates sulfhydryl (-SH) groups in a wide range of proteins and enzymes within the fungal cell, particularly glyceraldehyde-3-phosphate dehydrogenase (GPDH)[1][5]. This broad disruption of metabolic processes and energy production makes it difficult for the pathogen to develop resistance[1].
The combined action of these two fungicides creates a powerful dual-attack on the pathogen, enhancing overall efficacy beyond the additive effect of the individual components.
References
- 1. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Protective and Curative Activities of Y18501
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for investigating the potential protective and curative activities of Y18501, a novel oxysterol-binding protein (OSBP) inhibitor.[1] While initially identified as a potent fungicide, the mechanism of OSBP inhibition presents a plausible avenue for therapeutic intervention in human diseases, particularly in oncology. These application notes and protocols outline detailed methodologies for in vitro and in vivo studies to explore the anti-cancer efficacy of this compound, focusing on its effects on cancer cell proliferation, apoptosis, and relevant signaling pathways.
Introduction
This compound is a recently developed small molecule that functions as an inhibitor of oxysterol-binding protein (OSBP).[1] OSBPs are a family of lipid transfer proteins that play crucial roles in intracellular lipid metabolism, vesicle transport, and signal transduction. Dysregulation of OSBP and its related proteins (ORPs) has been implicated in the pathophysiology of various diseases, including cancer, metabolic syndromes, and viral infections. The inhibition of OSBP presents a novel strategy for disrupting cancer cell homeostasis and survival.
These protocols are designed to guide researchers in the systematic evaluation of this compound's potential as an anti-cancer agent, covering both its ability to protect against carcinogenic insults (protective activity) and its efficacy in eliminating existing cancer cells (curative activity).
Proposed Signaling Pathway: this compound in Cancer
We hypothesize that this compound, by inhibiting OSBP, disrupts lipid homeostasis and downstream signaling pathways essential for cancer cell survival and proliferation. A key pathway potentially affected is the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer and is known to be influenced by cellular lipid metabolism.
Caption: Proposed mechanism of this compound action in cancer cells.
Experimental Protocols
In Vitro Studies: Assessing Anti-Cancer Activity
The initial phase of investigation focuses on characterizing the effects of this compound on cancer cell lines in a controlled laboratory setting.
Caption: Workflow for in vitro evaluation of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (µM) at 48h |
| HeLa | Value |
| MCF-7 | Value |
| A549 | Value |
| Normal Fibroblasts | Value |
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
In Vivo Studies: Evaluating Therapeutic Efficacy
This phase involves testing the protective and curative potential of this compound in a living organism using a tumor xenograft model.
Caption: Workflow for in vivo evaluation of this compound.
Objective: To assess the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., A549)
-
This compound
-
Vehicle solution
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
For the curative study: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
For the protective study: Administer this compound or vehicle for a set period before tumor cell inoculation.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Data Presentation:
Curative Study:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 |
|---|---|
| Vehicle Control | Value |
| This compound (Dose 1) | Value |
| this compound (Dose 2) | Value |
Protective Study:
| Treatment Group | Tumor Incidence (%) | Average Tumor Volume (mm³) at Day 21 |
|---|---|---|
| Vehicle Control | Value | Value |
| this compound Pre-treatment | Value | Value |
Conclusion
The protocols outlined in this document provide a robust framework for the initial investigation of this compound's protective and curative activities in the context of cancer. The systematic application of these in vitro and in vivo assays will enable researchers to determine the compound's therapeutic potential and elucidate its mechanism of action, paving the way for further preclinical and clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Y18501 Resistance in Pseudoperonospora cubensis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y18501 and encountering resistance in the cucurbit downy mildew pathogen, Pseudoperonospora cubensis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a novel oxysterol-binding protein inhibitor (OSBPI) that has demonstrated strong inhibitory activity against oomycetes, including Pseudoperonospora cubensis, the causal agent of cucumber downy mildew.[1][2] Its mode of action involves the inhibition of an oxysterol-binding protein (ORP), which is crucial for various cellular processes in the pathogen.[1][2] this compound has a similar structure to another OSBPI, oxathiapiprolin.[2][3]
Q2: Is there evidence of this compound resistance in Pseudoperonospora cubensis field populations?
A2: Yes, studies have shown that subpopulations of P. cubensis with resistance to this compound have emerged in the field.[1][2][4] The sensitivities of various isolates, measured by EC50 values, have a wide range, indicating a spectrum of susceptibility and resistance.[1][4][5]
Q3: What is the molecular mechanism of resistance to this compound in P. cubensis?
A3: Resistance to this compound in P. cubensis is conferred by specific point mutations in the target protein, PscORP1.[1][2] The identified amino acid substitutions that lead to resistance are G705V, L798W, and I812F.[1][2] These mutations likely alter the binding affinity of this compound to the PscORP1 protein.
Q4: Is there cross-resistance between this compound and other fungicides?
A4: Yes, a positive cross-resistance has been observed between this compound and oxathiapiprolin.[1][2] This is expected as both fungicides are OSBPIs and share a similar mode of action.[2][3] Therefore, P. cubensis isolates resistant to this compound are likely to be resistant to oxathiapiprolin as well.
Q5: What strategies can be employed in a research setting to overcome or manage this compound resistance?
A5: To manage this compound resistance in experimental settings, it is recommended to use it in combination with other fungicides that have a different mode of action.[1][2] Compounding this compound with fungicides like mancozeb or chlorothalonil has been shown to alleviate the impact of resistance and enhance control efficacy.[1][2][6] It is also crucial to monitor the sensitivity of your P. cubensis isolates to this compound regularly.
Troubleshooting Guides
Guide 1: Unexpected Loss of this compound Efficacy in Bioassays
Problem: You observe a sudden or gradual decrease in the effectiveness of this compound in your in vitro or in vivo experiments.
Possible Causes and Solutions:
-
Development of Resistance: Your P. cubensis culture may have developed spontaneous or induced resistance to this compound.
-
Troubleshooting Step: Perform a dose-response assay to determine the EC50 value of your isolate and compare it to a known sensitive strain. A significant increase in the EC50 value suggests resistance.
-
Solution: If resistance is confirmed, sequence the PscORP1 gene to check for the known resistance-conferring mutations (G705V, L798W, and I812F). Consider using a different fungicide with an alternative mode of action for your experiments or using a tank-mix of this compound with a suitable partner fungicide like mancozeb.[1][2]
-
-
Improper Fungicide Preparation or Storage: The this compound stock solution may have degraded.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound and repeat the experiment. Ensure proper storage conditions as recommended by the manufacturer.
-
Solution: Always use freshly prepared dilutions for your experiments to ensure accurate concentrations.
-
-
Experimental Variability: Inconsistent application or environmental conditions can affect fungicide performance.
-
Troubleshooting Step: Review your experimental protocol for any inconsistencies in fungicide application, inoculum density, or incubation conditions.
-
Solution: Standardize all experimental parameters to ensure reproducibility.
-
Guide 2: Difficulty in Generating this compound-Resistant Mutants
Problem: You are unable to generate this compound-resistant mutants of P. cubensis in the laboratory through fungicide adaptation.
Possible Causes and Solutions:
-
Insufficient Selection Pressure: The concentration of this compound used for selection may be too low to effectively select for resistant individuals.
-
Troubleshooting Step: Gradually increase the concentration of this compound in the growth medium over successive transfers.
-
Solution: Start with a concentration close to the EC50 of the parental isolate and incrementally increase it in subsequent subcultures.
-
-
Low Mutation Frequency: The spontaneous mutation rate for this compound resistance might be very low in your starting isolate.
-
Troubleshooting Step: Increase the population size of the treated P. cubensis to increase the probability of selecting a pre-existing resistant mutant.
-
Solution: Consider using a mutagenic agent (e.g., UV radiation or a chemical mutagen) to increase the mutation frequency, followed by selection on this compound-amended media. Note: The use of mutagens should be handled with appropriate safety precautions.
-
-
Fitness Cost of Resistance: The resistance mutations may impose a significant fitness cost, causing the resistant mutants to be outcompeted by the sensitive population in the absence of high selection pressure.
-
Troubleshooting Step: Ensure that the selection pressure is consistently maintained throughout the experiment.
-
Solution: Once a potentially resistant isolate is obtained, it should be continuously cultured on a medium containing this compound to maintain the resistance trait.
-
Quantitative Data Summary
Table 1: Sensitivity of Pseudoperonospora cubensis Isolates to this compound
| Isolate Type | Number of Isolates | EC50 Range (μg/mL) | Mean EC50 (μg/mL) |
| Field Isolates | 159 | 0.001 - 11.785 | Not specified |
| Sensitive Isolates | 13 | < 0.001 | 0.0054 |
Data sourced from Wang et al., 2023.[1]
Table 2: this compound Resistance Factor in Laboratory-Generated Mutants
| Parental Isolate | Mutant Isolate | EC50 of Parental (μg/mL) | EC50 of Mutant (μg/mL) | Resistance Factor (RF) |
| Not specified | 10 mutants generated | Not individually specified | Not individually specified | Not individually specified |
While the specific EC50 values for each mutant and its parental isolate are not provided in the source, the study indicates that ten this compound-resistant mutants were obtained through fungicide adaptation. The Resistance Factor (RF) is calculated as the ratio of the EC50 of the mutant to the EC50 of its parental isolate.[1]
Experimental Protocols
Protocol 1: Fungicide Sensitivity Assay (Leaf Disc Method)
This protocol is adapted from methodologies used for assessing fungicide sensitivity in oomycetes.
1. Inoculum Preparation: a. Collect fresh P. cubensis sporangia from infected cucumber leaves by washing the leaf surface with sterile distilled water. b. Adjust the sporangial suspension to a concentration of 1 x 10^5 sporangia/mL using a hemocytometer.
2. Leaf Disc Preparation: a. Use a cork borer (1.5 cm diameter) to cut discs from healthy, young cucumber leaves (cultivar 'Silver Slicer' is susceptible). b. Place the leaf discs with their adaxial side up on wet filter paper in a Petri dish.
3. Fungicide Application: a. Prepare a serial dilution of this compound in sterile distilled water containing 0.1% Tween 20. b. Apply 20 µL of each fungicide dilution to the center of each leaf disc. Include a control with only water and Tween 20. c. Allow the discs to dry in a laminar flow hood.
4. Inoculation and Incubation: a. Inoculate each leaf disc with 10 µL of the sporangial suspension. b. Seal the Petri dishes with parafilm and incubate at 20°C with a 12-hour photoperiod.
5. Disease Assessment: a. After 7 days, assess the percentage of the leaf disc area covered with sporangiophores under a dissecting microscope. b. Calculate the EC50 value (the concentration of fungicide that inhibits 50% of sporulation compared to the control) using probit analysis.
Protocol 2: Molecular Identification of PscORP1 Resistance Mutations
1. DNA Extraction: a. Scrape sporangia and mycelium from a pure culture of the P. cubensis isolate grown on a leaf disc or in a liquid medium. b. Extract genomic DNA using a commercial plant DNA extraction kit, following the manufacturer's instructions.
2. PCR Amplification of the PscORP1 Gene: a. Design primers flanking the regions of the PscORP1 gene where the resistance mutations (G705V, L798W, and I812F) are located. Primer sequences would need to be designed based on the available PscORP1 gene sequence. b. Perform PCR using a high-fidelity DNA polymerase with the following general conditions (optimize as needed):
- Initial denaturation: 95°C for 3 minutes
- 35 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-60°C for 30 seconds
- Extension: 72°C for 1-2 minutes (depending on amplicon size)
- Final extension: 72°C for 5 minutes
3. PCR Product Purification and Sequencing: a. Run the PCR product on an agarose gel to confirm the correct size. b. Purify the PCR product using a commercial PCR purification kit. c. Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
4. Sequence Analysis: a. Align the obtained sequences with the wild-type PscORP1 gene sequence from a known this compound-sensitive P. cubensis isolate. b. Identify any single nucleotide polymorphisms (SNPs) that result in the G705V, L798W, or I812F amino acid substitutions.
Visualizations
Caption: Molecular mechanism of this compound resistance in P. cubensis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Activity of the new OSBP inhibitor this compound against Pseudoperonospora cubensis and its application for the control of cucumber downy mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resistance Risk Assessment for the New OSBP Inhibitor this compound in Pseudoperonospora cubensis and Point Mutations (G705V, L798W, and I812F) in PscORP1 that Confer Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Y18501 Concentration for Maximum Inhibitory Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Y18501, a potent oxysterol-binding protein (OSBP) inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments by providing detailed protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets oxysterol-binding protein (OSBP). OSBP is a lipid transfer protein located at membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus. It facilitates the transport of cholesterol from the ER to the Golgi in exchange for phosphatidylinositol-4-phosphate (PI4P). By inhibiting OSBP, this compound disrupts this lipid exchange, leading to alterations in lipid metabolism, vesicular trafficking, and downstream signaling pathways.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: For a novel inhibitor like this compound, it is recommended to start with a broad dose-response curve to determine its effect on your specific cell line and assay. A typical starting range could span several orders of magnitude, from 1 nM to 100 µM. If you have prior data from similar compounds or high-throughput screening, that can help in narrowing this initial range.
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling and storage of this compound are crucial for experimental reproducibility.
-
Solubility: While specific solubility data for this compound is not publicly available, similar small molecule inhibitors are often soluble in organic solvents like dimethyl sulfoxide (DMSO). It is essential to determine the optimal solvent for this compound and to ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume of solvent added to your experiments.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. If the compound is light-sensitive, protect it from light.
Q4: What are the essential controls to include in my experiments with this compound?
A4: Including proper controls is fundamental for the correct interpretation of your results.
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent itself.
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Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.
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Positive Control: A known inhibitor of the OSBP pathway or a compound known to produce a similar biological effect. This ensures that your assay is sensitive to inhibition of the pathway.
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Negative Control: A compound structurally similar to this compound but known to be inactive against OSBP, which can help identify potential off-target effects.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits a biological process by 50%. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
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Target cell line
-
Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
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Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare a serial dilution of this compound in complete cell culture medium. A common approach is to perform 1:3 or 1:10 dilutions to create a dose-response curve.
-
Include vehicle control wells (medium with the same final DMSO concentration as the highest this compound concentration) and no-cell control wells (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
| Parameter | Description | Example Value |
| Cell Line | The specific cell line used in the assay. | HeLa, HEK293, etc. |
| Seeding Density | The number of cells seeded per well. | 5,000 cells/well |
| This compound Conc. Range | The range of concentrations tested. | 1 nM - 100 µM |
| Incubation Time | The duration of cell treatment with this compound. | 48 hours |
| MTT Incubation | The duration of incubation with MTT solution. | 3 hours |
| Absorbance λ | The wavelength used for absorbance reading. | 570 nm |
| IC50 Value | The calculated half-maximal inhibitory concentration. | To be determined |
Table 1: Example Parameters for an IC50 Determination Experiment.
Troubleshooting Guides
Issue 1: this compound shows no inhibitory effect, even at high concentrations.
| Possible Cause | Suggested Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
| Poor Solubility | Visually inspect your stock solution and the final concentration in the media for any precipitation. If solubility is an issue, consider using a co-solvent system or gentle warming. For persistent issues, explore formulation strategies like using cyclodextrins. |
| Incorrect Assay Conditions | Ensure that the assay incubation times, reagent concentrations, and measurement parameters are standardized and optimal for your cell line and target. |
| Cell Line Insensitivity | The target, OSBP, may not be critical for the survival or proliferation of your chosen cell line under your experimental conditions. Consider using a different cell line or a more direct functional assay for OSBP activity. |
| Compound Purity | Verify the identity and purity of your this compound stock using analytical methods such as mass spectrometry or HPLC. |
Table 2: Troubleshooting Lack of Inhibitory Effect.
Issue 2: High variability and poor reproducibility of results.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Practices | Use cells within a consistent and limited passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| "Edge Effect" in Multi-well Plates | To mitigate increased evaporation in the outer wells, consider not using the perimeter wells for experimental data or filling them with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of solutions. For serial dilutions, change pipette tips between each dilution. |
| Assay Variability | Standardize all incubation times, reagent concentrations, and measurement parameters across all experiments. |
Table 3: Troubleshooting Poor Reproducibility.
Issue 3: Observed cytotoxicity at expected inhibitory concentrations.
| Possible Cause | Suggested Solution |
| Off-Target Effects | High concentrations of a small molecule can lead to off-target binding and toxicity. Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50. |
| Solvent Toxicity | Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to your cells (typically <0.5%). Run a dose-response curve for the vehicle alone to determine its toxicity profile. |
| Compound-Induced Apoptosis or Necrosis | Perform specific assays for apoptosis (e.g., caspase activity, Annexin V staining) or necrosis (e.g., LDH release) to distinguish between targeted inhibition and general cell death. |
Table 4: Troubleshooting Cytotoxicity.
Visualizing Key Processes
Troubleshooting poor efficacy of Y18501 in field trials.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering suboptimal efficacy of Y18501 in field trials. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the efficacy of this compound in our field trials after initial success. What could be the primary cause?
A1: The most likely cause for a decline in this compound efficacy, particularly after consecutive applications, is the development of resistance in the target organism, Pseudoperonospora cubensis.[1][2] Field studies have shown that subpopulations of Ps. cubensis can develop resistance to this compound rapidly.[1][2]
Q2: How can we confirm if resistance to this compound is present in our field isolates?
A2: Resistance can be confirmed by determining the half-maximal effective concentration (EC50) of this compound against isolates collected from the field. A significant increase in the EC50 value compared to baseline sensitive isolates indicates resistance. For Ps. cubensis, EC50 values for this compound have been observed to range from 0.001 to 11.785 μg/mL, with higher values suggesting the emergence of resistant subpopulations.[1][2]
Q3: Are there known genetic markers for this compound resistance?
A3: Yes, specific point mutations in the oxysterol-binding protein (OSBP), the target of this compound, have been identified to confer resistance. In Ps. cubensis, amino acid substitutions G705V, L798W, and I812F in the PscORP1 protein are associated with resistance to this compound.[1][2] Molecular analysis of these specific codons in your field isolates can serve as a rapid diagnostic for resistance.
Q4: We are using this compound preventatively, but still see disease development. Could there be an issue with the compound's properties?
A4: While this compound demonstrates excellent protective and curative activities in controlled settings, its permeability in plant tissues, such as cucumber leaves, has been found to be poorer when compared to other fungicides like oxathiapiprolin.[3][4] This could lead to suboptimal concentrations at the site of infection, thereby reducing its preventative efficacy in the field.
Q5: How can we improve the performance of this compound in the field?
A5: To enhance the field performance of this compound, a combination therapy approach is recommended. Studies have shown that the simultaneous application of this compound with fungicides like chlorothalonil or mancozeb can significantly improve the inhibition of P. cubensis.[2][3][4] This strategy can also help mitigate the development of resistance.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against Oomycetes
| Organism | EC50 Range (μg/mL) |
| Phytophthora spp. | 0.0005 - 0.0046 |
| Pseudoperonospora cubensis | 0.0005 - 0.0046 |
Source:[3]
Table 2: Sensitivity of Pseudoperonospora cubensis Isolates to this compound in the Field
| Isolate Type | EC50 Range (μg/mL) |
| Sensitive Population | 0.001 (lowest reported) |
| Resistant Subpopulation | up to 11.785 |
Experimental Protocols
Protocol 1: Determination of EC50 Values for this compound against Field Isolates
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Isolate Collection: Collect infected leaf samples from the field trial site.
-
Spore Suspension Preparation: Isolate sporangia from the leaf samples and prepare a spore suspension of a known concentration (e.g., 1 x 10^5 spores/mL) in sterile distilled water.
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This compound Dilution Series: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in water to achieve a range of final concentrations (e.g., 0.0001 to 100 μg/mL).
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In Vitro Assay: On a multi-well plate, mix the spore suspension with each this compound dilution. Include a control with no this compound.
-
Incubation: Incubate the plates under optimal conditions for spore germination and mycelial growth.
-
Assessment: After a defined incubation period (e.g., 24-48 hours), assess the inhibition of spore germination or mycelial growth under a microscope.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.
Protocol 2: Molecular Detection of Resistance Mutations
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DNA Extraction: Extract genomic DNA from the collected Ps. cubensis isolates.
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PCR Amplification: Amplify the region of the PscORP1 gene known to harbor resistance mutations (G705V, L798W, I812F) using specific primers.
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DNA Sequencing: Sequence the PCR products.
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Sequence Analysis: Align the obtained sequences with the wild-type PscORP1 sequence to identify any of the known resistance-conferring point mutations.
Visualizations
Caption: Mechanism of action of this compound as an OSBP inhibitor.
Caption: Workflow for troubleshooting poor efficacy of this compound.
Caption: Key factors contributing to poor field efficacy of this compound.
References
- 1. Resistance Risk Assessment for the New OSBP Inhibitor this compound in Pseudoperonospora cubensis and Point Mutations (G705V, L798W, and I812F) in PscORP1 that Confer Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activity of the new OSBP inhibitor this compound against Pseudoperonospora cubensis and its application for the control of cucumber downy mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Fungicide Resistance to Y18501
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the risk of fungicide resistance to Y18501, a novel oxysterol-binding protein inhibitor (OSBPI).
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is an oxysterol-binding protein inhibitor (OSBPI).[1][2][3][4][5] It functions by disrupting the transport of lipids and sterols within the fungal cell, a critical process for membrane function and cell signaling. This specific mode of action makes it effective against oomycetes like Pseudoperonospora cubensis.[1][2][4][5]
Q2: Has resistance to this compound been observed in pathogen populations?
A2: Yes, a subpopulation of Pseudoperonospora cubensis with resistance to this compound has been identified in field studies.[1][2][3][4] Laboratory studies have also successfully generated resistant mutants, indicating a high risk for the development of resistance.[1][2][3][4]
Q3: What are the known molecular mechanisms of resistance to this compound?
A3: Resistance to this compound in Pseudoperonospora cubensis has been linked to specific point mutations in the target protein, oxysterol-binding protein 1 (PscORP1). The identified amino acid substitutions that confer resistance are G705V, L798W, and I812F.[1][2][3]
Q4: Is there cross-resistance between this compound and other fungicides?
A4: Yes, positive cross-resistance has been detected between this compound and oxathiapiprolin.[1][2][3] This is significant because both are OSBPIs, meaning that fungal strains resistant to one are likely to be resistant to the other.[1][2][4][5]
Q5: What are the general principles for fungicide resistance management?
A5: The core strategies aim to minimize the selection pressure on the pathogen population.[6][7] This is achieved by:
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Alternating and mixing fungicides: Avoid the repeated use of fungicides with the same mode of action. Instead, rotate or use tank-mixes with fungicides from different Fungicide Resistance Action Committee (FRAC) groups.[8]
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Following label recommendations: Adhere strictly to the recommended application rates and intervals.[8] Using rates that are too low can select for less sensitive individuals, while overuse can accelerate resistance development.
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Integrated Pest Management (IPM): Combine chemical control with non-chemical methods such as using resistant crop varieties, practicing good field hygiene, and implementing biological controls.[9]
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Early application: Apply fungicides preventatively or at the very early stages of disease development for better efficacy.[6][9]
Troubleshooting Guides
Guide 1: Investigating Reduced Efficacy of this compound in Experiments
If you observe a decrease in the expected efficacy of this compound in your experiments, follow these steps to investigate potential resistance.
Step 1: In Vitro Sensitivity Assay (EC50 Determination)
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for your pathogen isolates and compare it to a known sensitive baseline.
-
Protocol:
-
Prepare a series of this compound dilutions in an appropriate growth medium.
-
Inoculate the medium with a standardized amount of the pathogen's spores or mycelia.
-
Incubate under optimal growth conditions.
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Assess pathogen growth (e.g., mycelial density, spore germination) at various this compound concentrations.
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Calculate the EC50 value using a dose-response curve.
-
Step 2: Molecular Testing for Resistance Alleles
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Objective: To identify the presence of known resistance-conferring mutations in the PscORP1 gene.
-
Protocol:
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Extract genomic DNA from the pathogen isolates.
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Amplify the PscORP1 gene using Polymerase Chain Reaction (PCR) with specific primers.
-
Sequence the amplified gene fragment.
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Align the sequence with the wild-type PscORP1 sequence to identify any point mutations at positions G705, L798, or I812.
-
Guide 2: Implementing a Proactive Resistance Mitigation Strategy
To prevent or delay the onset of this compound resistance, implement the following experimental design strategies.
Step 1: Fungicide Rotation and Combination Studies
-
Objective: To evaluate the efficacy of alternating or combining this compound with fungicides from different chemical classes.
-
Protocol:
-
Design experiments with treatment groups that include:
-
Inoculate the host plant with the target pathogen.
-
Apply the fungicide treatments according to the experimental design.
-
Assess disease severity and fungicide efficacy over time.
-
Data Presentation
Table 1: Sensitivity of Pseudoperonospora cubensis Isolates to this compound
| Isolate Type | Number of Isolates | EC50 Range (µg/mL) | Reference |
| Field Isolates | 159 | 0.001 - 11.785 | [1][2][3] |
| Lab-generated Mutants | 10 | Higher than parental isolates | [1][2] |
Table 2: Point Mutations in PscORP1 Conferring Resistance to this compound
| Amino Acid Substitution | Codon Change | Effect on this compound Binding |
| G705V | GGT -> GTT | Confers resistance |
| L798W | CTT -> TGG | Confers resistance |
| I812F | ATT -> TTT | Confers resistance |
Visualizations
Caption: Mode of action of the fungicide this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Resistance Risk Assessment for the New OSBP Inhibitor this compound in Pseudoperonospora cubensis and Point Mutations (G705V, L798W, and I812F) in PscORP1 that Confer Resistance - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of the new OSBP inhibitor this compound against Pseudoperonospora cubensis and its application for the control of cucumber downy mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Guidelines for Managing Fungicide Resistance | Cornell Vegetables [vegetables.cornell.edu]
- 7. Proactive Fungicide Resistance Avoidance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. croplife.co.za [croplife.co.za]
- 9. lsuagcenter.com [lsuagcenter.com]
Addressing solubility issues of Y18501 in experimental buffers.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Y18501 in experimental buffers. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome challenges encountered during their experiments.
Troubleshooting Guides
Issue: this compound Precipitates When Diluted in Aqueous Buffer
Precipitation of this compound upon dilution from a stock solution into an aqueous experimental buffer is a common issue stemming from its hydrophobic nature. Follow these steps to troubleshoot and resolve this problem.
Step 1: Optimize Your Stock Solution
The initial stock solution is critical for successful preparation of working solutions.
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Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2]
-
Preparation Protocol:
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Weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.
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Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
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To facilitate dissolution, you may briefly vortex the solution at maximum speed for five seconds and/or warm it in a 37°C water bath.[3]
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Ensure the compound is fully dissolved before proceeding. Visually inspect for any particulate matter.
-
Step 2: Improve the Dilution Process
Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution. The following techniques can improve solubility.
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Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
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Intermediate Dilution with a Co-solvent: Before the final dilution in the aqueous buffer, perform an intermediate dilution step using a co-solvent that is miscible with both DMSO and water, such as ethanol or isopropanol.[3]
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Use of Pluronic F-68: For in vivo applications, a 10% Pluronic F-68 solution can be used to improve solubility. A common formulation is 10% Pluronic F-68, 10% DMSO, and 80% sterile water.
Step 3: Modify the Experimental Buffer
The composition of your experimental buffer can be adjusted to enhance the solubility of this compound.
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Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 20 or Polysorbate 80, to your buffer can help maintain the solubility of hydrophobic compounds.[4]
-
Adjust pH: The solubility of ionizable compounds can be pH-dependent.[5] Experiment with slight adjustments to the buffer's pH to see if it improves the solubility of this compound.
-
Increase DMSO Concentration: While it's generally advisable to keep the final DMSO concentration low to avoid off-target effects, increasing it slightly (e.g., from 0.1% to 0.5%) may be necessary to keep this compound in solution.[6] The effect of DMSO on the aqueous solubility of compounds can vary.[6]
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: We recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound.[1][2]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: While the absolute maximum solubility in DMSO may be higher, we recommend preparing stock solutions at a concentration of 10 mM to ensure complete dissolution and stability.
Q3: My this compound precipitated out of my aqueous buffer. Can I still use it?
A3: We do not recommend using a solution that has precipitated. Precipitation indicates that the compound is not fully solubilized, which will lead to inaccurate concentrations in your experiment and unreliable results.[6] It is best to discard the solution and prepare a fresh one using the troubleshooting steps outlined above.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. However, it is a common practice to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to minimize solvent-induced artifacts.[3] It is always best to run a vehicle control (buffer with the same final concentration of DMSO) to account for any effects of the solvent.
Q5: Can I store my this compound stock solution at room temperature?
A5: We recommend storing this compound stock solutions in DMSO at -20°C for long-term storage. For frequent use, aliquots can be stored at 4°C and protected from light.[7]
Quantitative Data
The solubility of hydrophobic compounds like this compound in aqueous solutions can be significantly influenced by the presence of a co-solvent like DMSO. The following table provides a general representation of this effect.
| % DMSO (v/v) in Aqueous Buffer | Apparent Aqueous Solubility of a Typical Hydrophobic Compound |
| 0.1% | Low |
| 0.5% | Moderate |
| 1.0% | Higher |
| 5.0% | Significantly Increased[6] |
Note: The actual solubility will depend on the specific compound and the composition of the aqueous buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials, vortex mixer, water bath.
-
Procedure:
-
Tare a sterile vial on an analytical balance.
-
Carefully add the desired amount of this compound powder to the vial. Record the exact weight.
-
Calculate the volume of DMSO required to make a 10 mM solution.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex at maximum speed for 10-15 seconds.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.
-
Vortex again and visually inspect to ensure the solution is clear and free of particulates.
-
Store the stock solution in aliquots at -20°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium, sterile microcentrifuge tubes.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform an initial 1:10 dilution by adding 2 µL of the 10 mM stock to 18 µL of pre-warmed cell culture medium. This results in a 1 mM intermediate solution. Mix well by gentle pipetting.
-
Perform a final 1:100 dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Mix thoroughly by inverting the tube or gentle vortexing.
-
Use the working solution immediately in your experiment.
-
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of the fictional kinase "Kinase-X" in the "Cell Proliferation Pathway".
Caption: Hypothetical signaling pathway for this compound.
References
- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Control Efficacy of Y18501 Against Cucumber Downy Mildew
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Y18501 in controlling cucumber downy mildew (Pseudoperonospora cubensis).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent or lower-than-expected efficacy of this compound in laboratory/greenhouse trials.
-
Question: We are observing variable results in the control of cucumber downy mildew with this compound. What are the potential causes and solutions?
-
Answer: Inconsistent efficacy can stem from several factors related to the pathogen, the host plant, and the experimental setup.
-
Pathogen Viability and Inoculum Concentration: Ensure the P. cubensis sporangia used for inoculation are fresh and viable. The concentration of the sporangial suspension is critical for consistent infection. A concentration of approximately 5 x 10⁴ sporangia/mL is recommended for uniform disease development.[1]
-
Environmental Conditions: Downy mildew development is highly dependent on environmental conditions. Maintain high relative humidity (>90%) and optimal temperatures (15-20°C) for at least 48 hours post-inoculation to ensure successful infection.[2][3]
-
Application Timing: this compound exhibits both protective and curative activity.[4][5] For protective assays, apply this compound before inoculation. For curative assays, apply it after inoculation, but be aware that the timing of application post-infection can significantly impact efficacy.
-
Formulation and Application: Ensure this compound is properly solubilized and applied uniformly to the leaf surface. Uneven application can lead to inconsistent disease control. The use of a surfactant may improve coverage, but should be tested for phytotoxicity first.
-
Issue 2: Reduced efficacy of this compound in field trials compared to greenhouse experiments.
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Question: this compound showed excellent control in our greenhouse studies, but its performance in the field is suboptimal. Why is this happening and what can we do?
-
Answer: The transition from a controlled greenhouse environment to the field introduces numerous variables that can affect fungicide performance.
-
Environmental Factors: Unpredictable weather conditions such as rain can wash off the product, while high UV radiation can lead to photodegradation. Consider using adjuvants that improve rainfastness and UV stability.
-
Application Method: Ensure thorough spray coverage of the entire plant canopy, including the undersides of leaves where P. cubensis sporulates.[2] High spray pressures and volumes are often necessary for adequate coverage in dense canopies.
-
Disease Pressure: Field disease pressure is often higher and more variable than in controlled settings. Prophylactic applications based on disease forecasting models can be more effective than curative applications in the field.
-
Resistance Development: The risk of P. cubensis developing resistance to this compound is high.[6] Continuous use of this compound alone can lead to a rapid decline in efficacy. It is crucial to implement a resistance management strategy.
-
Issue 3: Suspected development of resistance to this compound.
-
Question: We have been using this compound successfully, but are now observing a decline in its effectiveness. How can we confirm and manage potential resistance?
-
Answer: The development of fungicide resistance is a significant concern with single-site inhibitors like this compound.
-
Monitoring for Resistance: To assess resistance, collect P. cubensis isolates from treated and untreated areas. Conduct leaf disc bioassays to determine the EC50 values of these isolates for this compound. A significant increase in the EC50 value compared to a sensitive baseline isolate indicates resistance.
-
Resistance Management Strategy: To mitigate the risk of resistance, it is highly recommended to use this compound in a rotational program with fungicides that have different modes of action.[7] Tank-mixing this compound with a multi-site protectant fungicide, such as chlorothalonil or mancozeb, can significantly enhance its efficacy and delay the development of resistance.[4][5][8]
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a novel oxysterol-binding protein inhibitor (OSBPI).[4][5] It targets the oxysterol-binding protein in oomycetes, which is involved in lipid transport and membrane homeostasis, thereby disrupting essential cellular processes for the pathogen's survival.
2. What are the reported EC50 values for this compound against Pseudoperonospora cubensis?
In vitro studies have shown that this compound has strong inhibitory activity against P. cubensis, with EC50 values typically ranging from 0.0005 to 0.0046 µg/mL for sensitive isolates.[4][5]
3. Does this compound have systemic activity?
Yes, this compound exhibits acropetal systemic mobility in cucumber leaves.[4][5] This means that when applied to lower leaves, it can be taken up and translocated to the upper, newer leaves, providing protection to new growth.
4. What are the key differences between this compound and oxathiapiprolin?
This compound has a similar structure and mode of action to oxathiapiprolin.[5] However, studies have indicated that this compound has poorer permeability in cucumber leaves compared to oxathiapiprolin.[4][5] There is also evidence of cross-resistance between the two compounds.
5. How does this compound affect the life cycle of Pseudoperonospora cubensis?
This compound is effective against multiple stages of the P. cubensis life cycle.[4][5] It can inhibit sporangiophore and sporangial production, mycelial extension, and the elongation of the germ tube.[4][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound against Pseudoperonospora cubensis
| Parameter | Value | Reference |
| EC50 Range | 0.0005 - 0.0046 µg/mL | [4][5] |
Table 2: Biological Activity of this compound against Cucumber Downy Mildew
| Activity Type | Description | Reference |
| Protective | Excellent | [4][5] |
| Curative | Excellent | [4][5] |
| Systemic Mobility | Acropetal (upward movement in leaves) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of Pseudoperonospora cubensis Inoculum
-
Collection of Sporangia: Collect fresh, heavily sporulating cucumber leaves infected with P. cubensis.
-
Suspension: In a dimly lit room, gently wash the sporangia from the abaxial (lower) surface of the leaves into sterile, chilled distilled water (4°C).
-
Filtration: Filter the suspension through two layers of sterile cheesecloth to remove mycelial fragments and leaf debris.
-
Concentration Adjustment: Using a hemocytometer, determine the sporangial concentration and adjust it to 5 x 10⁴ sporangia/mL with sterile, chilled distilled water.[1]
-
Viability Check: Before inoculation, assess sporangial viability by observing zoospore release after incubation at room temperature for 1-2 hours.
-
Inoculation: Use the sporangial suspension for inoculation within 2-4 hours of preparation, keeping it on ice to prevent premature germination.
Protocol 2: Leaf Disc Assay for Efficacy Testing
-
Plant Material: Grow cucumber plants (a susceptible cultivar) to the 3-4 true leaf stage.
-
Leaf Disc Preparation: Excise 15-20 mm diameter discs from healthy, fully expanded leaves.
-
Treatment Application:
-
Protective Assay: Place leaf discs on moist filter paper in Petri dishes with the adaxial (upper) surface facing up. Apply a defined volume of this compound solution at various concentrations to the leaf disc surface. Allow the treatment to dry for 2-4 hours.
-
Curative Assay: Place leaf discs in Petri dishes as described above. Inoculate the leaf discs with the P. cubensis sporangial suspension. After a 24-hour incubation period, apply the this compound solutions.
-
-
Inoculation: Apply a 20 µL drop of the P. cubensis sporangial suspension (5 x 10⁴ sporangia/mL) to the center of each leaf disc.
-
Incubation: Seal the Petri dishes and incubate them in a growth chamber at 18-20°C with a 12-hour photoperiod for 7-10 days.
-
Disease Assessment: Visually assess the percentage of the leaf disc area covered with downy mildew symptoms (chlorosis, necrosis, and sporulation). Calculate the control efficacy relative to an untreated control.
Protocol 3: Whole Plant Assay for Systemic Mobility
-
Plant Preparation: Grow cucumber plants to the 3-4 true leaf stage in individual pots.
-
Treatment Application: Carefully apply a precise amount of this compound solution to a single, lower leaf of each plant, avoiding contact with other leaves or the soil. The treated leaf should be marked.
-
Inoculation: After 24-48 hours, inoculate the entire plant, including the untreated upper leaves, with a P. cubensis sporangial suspension (5 x 10⁴ sporangia/mL).
-
Incubation: Place the plants in a high-humidity chamber (>90% RH) at 18-20°C for 48 hours to facilitate infection. Then, move them to a greenhouse with standard growing conditions.
-
Disease Assessment: After 7-10 days, assess the disease severity on the untreated upper leaves. The presence of disease control on the upper leaves compared to an untreated control plant indicates acropetal systemic movement of this compound.
Visualizations
Caption: Experimental workflow for this compound efficacy testing.
Caption: Cucumber defense signaling and this compound action.
References
- 1. cucurbit.plantpath.iastate.edu [cucurbit.plantpath.iastate.edu]
- 2. The cucurbit downy mildew pathogen Pseudoperonospora cubensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activity of the new OSBP inhibitor this compound against Pseudoperonospora cubensis and its application for the control of cucumber downy mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Downy mildew watch: Fungicides recommended for cucumber disease control - MSU Extension [canr.msu.edu]
Factors affecting the performance of Y18501 in agricultural settings.
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the factors affecting the performance of Y18501 in agricultural settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in agriculture?
A1: this compound is a novel fungicide belonging to the class of oxysterol-binding protein inhibitors (OSBPIs).[1][2][3] It is structurally similar to oxathiapiprolin and demonstrates high efficacy against oomycete pathogens, which are responsible for destructive plant diseases.[1][2] Its primary application is the control of diseases such as cucumber downy mildew (CDM), caused by Pseudoperonospora cubensis, and various Phytophthora species.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting an oxysterol-binding protein (OSBP) homolog in oomycetes. OSBPs are crucial for the intracellular transport of lipids, such as sterols and glycerolipids, between membranes. By inhibiting OSBP, this compound disrupts vital cellular processes, including membrane function, signaling pathways, and the formation of complex lipids essential for the pathogen's survival. This leads to the inhibition of various stages of the pathogen's life cycle, including mycelial growth, sporangiophore production, and sporangial germination.[1][2]
Q3: What are the key factors that can influence the performance of this compound in my experiments?
A3: The performance of this compound can be affected by a combination of factors related to the pathogen, the host plant, environmental conditions, and application methods. Key factors include:
-
Pathogen Sensitivity and Resistance: The inherent sensitivity of the target pathogen isolate to this compound is critical. The development of resistance is a significant concern and can drastically reduce efficacy.
-
Environmental Conditions: Temperature and pH can influence the stability and activity of this compound.
-
Host Plant Factors: The species, variety, and health of the host plant can affect the uptake, translocation, and metabolism of the compound.
-
Application Method: Proper application technique, including the use of tank mixes with other fungicides, is crucial for optimal performance and resistance management.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected efficacy in in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Pathogen Resistance | Verify the sensitivity of your Pseudoperonospora cubensis or Phytophthora spp. isolate to this compound. If possible, use a known sensitive isolate as a positive control. Consider that resistance to this compound has been observed in field populations, with EC50 values for resistant isolates of Ps. cubensis being significantly higher than sensitive ones.[1][3] |
| Incorrect Dosage | Double-check all calculations for serial dilutions and stock solutions. Ensure accurate pipetting. |
| Media Composition | The composition of your growth media could potentially interact with the compound. Use a standardized and recommended medium for your target oomycete. |
| Inoculum Viability | Ensure that the sporangia or mycelial plugs used for inoculation are viable and in the appropriate growth phase. |
| Incubation Conditions | Verify that the temperature and light conditions during incubation are optimal for the growth of the target pathogen. |
Problem 2: Reduced control of cucumber downy mildew in greenhouse or field trials.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | Consecutive applications of this compound can lead to the rapid selection of resistant pathogen populations.[1][3] Implement a resistance management strategy by alternating or tank-mixing this compound with fungicides that have a different mode of action, such as mancozeb or chlorothalonil.[1] |
| Poor Application Coverage | Ensure thorough spray coverage of all plant surfaces, especially the undersides of leaves where downy mildew sporulation occurs. |
| Environmental Degradation | High temperatures can accelerate the degradation of some fungicides. While specific data for this compound is limited, consider environmental conditions during and after application. The pH of the spray solution can also affect the stability of the active ingredient; a pH range of 4-6 is generally recommended for many pesticides to prevent alkaline hydrolysis.[3] |
| Rainfall or Irrigation | Heavy rainfall or overhead irrigation shortly after application can wash the product off the plant foliage. Check the product's rainfastness information if available. |
| High Disease Pressure | Under conditions of very high disease pressure, even effective fungicides may not provide complete control. Ensure that applications are made preventatively or at the very early stages of disease development. |
Problem 3: Variable results in soil drench applications.
| Possible Cause | Troubleshooting Steps |
| Soil Type and Organic Matter | The mobility and persistence of this compound can be influenced by soil characteristics. The related compound, oxathiapiprolin, has low to moderate mobility depending on the soil type.[4] Soils with high organic matter or clay content may adsorb the compound, reducing its availability for root uptake. |
| Soil pH | The pH of the soil can affect the stability and availability of fungicides. For instance, alkaline soils have been shown to favor the persistence of mancozeb.[5] |
| Microbial Degradation | Higher microbial activity in the soil can lead to faster degradation of the fungicide. |
| Uneven Application | Ensure uniform application of the drench solution to the soil to allow for consistent root uptake. |
Data Presentation
Table 1: In Vitro Efficacy of this compound against Oomycete Pathogens
| Pathogen | Isolate Type | EC50 Range (µg/mL) | Reference(s) |
| Pseudoperonospora cubensis | Sensitive Field Isolates | 0.001 - 0.01 | [1] |
| Pseudoperonospora cubensis | Resistant Field Isolates | > 1.0 | [1] |
| Phytophthora spp. | Not specified | 0.0005 - 0.0046 | [2] |
Table 2: Factors Influencing this compound Performance
| Factor | Influence on Performance | Recommendations & Considerations | Reference(s) |
| Pathogen Resistance | High risk of resistance development with repeated use. Cross-resistance with oxathiapiprolin. | Implement a robust resistance management program. Avoid consecutive applications. Use tank-mixes with different modes of action (e.g., mancozeb, chlorothalonil). | [1][3] |
| Systemic Mobility | Acropetal systemic mobility in cucumber leaves (moves upwards). | Application to lower leaves can protect upper, newer growth. | [2] |
| Permeability | Poorer permeability in cucumber leaves compared to oxathiapiprolin. | Ensure thorough spray coverage. Consider using adjuvants to improve leaf surface contact and penetration. | [2] |
| Tank Mixes | Simultaneous application with chlorothalonil can significantly promote inhibition of P. cubensis. Compounding with mancozeb can alleviate resistance development. | Utilize tank-mixes for improved efficacy and resistance management. | [1][2] |
Experimental Protocols
1. Determination of EC50 (Effective Concentration for 50% Inhibition)
This protocol is adapted from standard methods for determining fungicide efficacy against oomycetes.
-
Materials:
-
This compound stock solution of known concentration (e.g., in DMSO).
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Appropriate culture medium for the target pathogen (e.g., rye B agar for P. infestans, V8 juice agar for P. cubensis).
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Sterile Petri dishes (90 mm).
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Actively growing culture of the target oomycete.
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Sterile distilled water.
-
Micropipettes and sterile tips.
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Incubator set to the optimal temperature for the pathogen.
-
-
Procedure:
-
Prepare a series of this compound concentrations by serial dilution of the stock solution into the molten culture medium. Include a control with no this compound.
-
Dispense the amended and control media into sterile Petri dishes.
-
From the margin of an actively growing culture, take mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer.
-
Place one mycelial plug in the center of each Petri dish.
-
Seal the dishes and incubate them in the dark at the optimal temperature for the pathogen (e.g., 20-25°C).
-
After a set incubation period (e.g., 5-7 days), measure the colony diameter in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Use probit analysis or other appropriate statistical software to calculate the EC50 value.
-
2. Assessment of Protective and Curative Activity
This protocol is for evaluating the efficacy of this compound when applied before (protective) or after (curative) inoculation with the pathogen on whole plants or detached leaves.
-
Materials:
-
Healthy, susceptible host plants (e.g., cucumber seedlings).
-
This compound spray solution at the desired concentration.
-
Sporangial suspension of the target pathogen (e.g., P. cubensis).
-
Spray bottle or atomizer.
-
Humid chambers or plastic bags.
-
Growth chamber or greenhouse with controlled conditions.
-
-
Procedure for Protective Activity:
-
Spray the plants with the this compound solution until runoff. Allow the foliage to dry completely.
-
At a specified time after treatment (e.g., 24 hours), inoculate the plants by spraying them with the sporangial suspension.
-
Place the inoculated plants in a humid chamber for 24 hours to facilitate infection.
-
Move the plants to a growth chamber with conditions conducive to disease development.
-
After a set incubation period (e.g., 7-10 days), assess disease severity (e.g., percentage of leaf area with lesions).
-
-
Procedure for Curative Activity:
-
Inoculate the plants with the sporangial suspension.
-
Place the inoculated plants in a humid chamber for 24 hours.
-
At a specified time after inoculation (e.g., 24 or 48 hours), spray the plants with the this compound solution.
-
Move the plants to a growth chamber.
-
Assess disease severity after the incubation period.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for fungicide efficacy testing.
Caption: Troubleshooting flowchart for this compound efficacy issues.
References
Technical Support Center: Managing Cross-Resistance Between Y18501 and Oxathiapiprolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between the oxysterol-binding protein inhibitors (OSBPIs) Y18501 and oxathiapiprolin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on this compound and oxathiapiprolin cross-resistance.
Problem 1: Inconsistent EC50 values for wild-type strains.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inoculum Viability: | Ensure consistent age and viability of oomycete cultures. Use freshly prepared spore suspensions or mycelial plugs from actively growing cultures for each experiment. |
| Media Preparation: | Verify the pH and nutrient composition of the growth medium. Prepare fresh media for each assay to avoid degradation of components. |
| Fungicide Stock Solution: | Prepare fresh stock solutions of this compound and oxathiapiprolin for each experiment. Ensure complete dissolution in the appropriate solvent and store as recommended. |
| Incubation Conditions: | Maintain consistent temperature, light, and humidity during incubation. Any variation can affect the growth rate of the oomycete and influence EC50 values. |
Problem 2: Failure to generate resistant mutants.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inappropriate Fungicide Concentration: | Start with a fungicide concentration close to the EC50 value of the wild-type strain for initial selection pressure. Gradually increase the concentration in subsequent sub-culturing steps. |
| Insufficient Exposure Time: | Allow sufficient time for mutations to arise and for resistant individuals to grow. This may require several rounds of sub-culturing on fungicide-amended media. |
| Low Mutation Frequency: | Increase the starting population size of the oomycete to increase the probability of spontaneous mutations. Consider using a mutagenic agent like UV irradiation, though this may introduce unintended mutations. |
Problem 3: Suspected contamination of cultures.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Non-sterile Technique: | Strictly adhere to aseptic techniques during all manipulations. Regularly sterilize all equipment and work surfaces. |
| Contaminated Media or Water: | Use autoclaved media and sterile distilled water. Periodically check for contamination by plating on nutrient-rich media without fungicides. |
| Cross-contamination: | Handle wild-type and resistant strains separately to prevent cross-contamination. Use dedicated lab equipment for each strain where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and oxathiapiprolin?
Both this compound and oxathiapiprolin are novel fungicides that belong to the class of oxysterol-binding protein inhibitors (OSBPIs)[1][2][3][4][5][6]. They function by targeting and inhibiting the oxysterol-binding protein (OSBP) in oomycetes[7][8][9][10][11]. This protein is crucial for lipid transport and membrane homeostasis within the pathogen's cells[8][9]. By disrupting OSBP function, these fungicides interfere with essential cellular processes, ultimately leading to the inhibition of growth and development at various stages of the oomycete life cycle[8][12][13].
Q2: Is there evidence of cross-resistance between this compound and oxathiapiprolin?
Yes, studies have demonstrated positive cross-resistance between this compound and oxathiapiprolin[1][2][3][4][5][14]. This means that oomycete strains that have developed resistance to one of these fungicides are likely to exhibit resistance to the other.
Q3: What is the molecular basis for cross-resistance?
The primary mechanism of resistance to both this compound and oxathiapiprolin is the development of point mutations in the gene encoding the target protein, OSBP (also referred to as ORP1)[1][2][3][4][7]. Specific amino acid substitutions, such as G705V, L798W, and I812F in Pseudoperonospora cubensis PscORP1, have been identified to confer resistance to this compound and are associated with cross-resistance to oxathiapiprolin[1][2][3][4].
Q4: What are the typical EC50 values for sensitive and resistant strains?
The half-maximal effective concentration (EC50) values can vary depending on the oomycete species and the specific mutation. The following table summarizes representative data from published studies.
| Oomycete Species | Compound | Strain Type | EC50 (µg/mL) | Reference |
| Pseudoperonospora cubensis | This compound | Sensitive | 0.001 - 0.0046 | [3][5][6] |
| Pseudoperonospora cubensis | This compound | Resistant | up to 11.785 | [1][2][4][5][14] |
| Phytophthora capsici | Oxathiapiprolin | Sensitive | 0.000319 - 0.000986 | [15] |
| Phytophthora infestans | Oxathiapiprolin | Sensitive | 0.001 - 0.03 | [7][16] |
| Plasmopara viticola | Oxathiapiprolin | Sensitive | 0.001 - 0.0264 | [7][16] |
Q5: How can I determine if my isolate has developed resistance?
Resistance can be determined through fungicide sensitivity assays and molecular analysis. A significant increase in the EC50 value of an isolate compared to the baseline sensitivity of wild-type strains is a strong indicator of resistance. Sequencing the OSBP/ORP1 gene to identify known resistance-conferring mutations can confirm the molecular basis of resistance.
Experimental Protocols
Protocol 1: Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This protocol details a standard method for determining the EC50 values of this compound and oxathiapiprolin against oomycete pathogens.
Materials:
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Pure culture of the oomycete isolate
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Appropriate growth medium (e.g., Potato Dextrose Agar - PDA)
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This compound and oxathiapiprolin technical grade
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Sterile distilled water
-
Appropriate solvent for fungicides (e.g., DMSO)
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Sterile Petri dishes (90 mm)
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Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare Fungicide Stock Solutions: Dissolve this compound and oxathiapiprolin in a suitable solvent to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Prepare Fungicide-Amended Media: Autoclave the growth medium and cool it to 50-55°C. Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µg/mL). Also, prepare a control plate with the solvent alone to account for any solvent effects.
-
Pour Plates: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Take a 5 mm mycelial plug from the growing edge of an actively growing oomycete culture using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific oomycete in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the colony on the control plate reaches approximately 80% of the plate diameter.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.
Protocol 2: Generation of Resistant Mutants by Fungicide Adaptation
This protocol describes a method for selecting for fungicide-resistant mutants in the laboratory.
Materials:
-
Wild-type oomycete culture
-
Fungicide-amended media (as described in Protocol 1)
-
Sterile scalpels or cork borers
Procedure:
-
Initial Exposure: Inoculate the wild-type strain on a medium containing a concentration of this compound or oxathiapiprolin close to its EC50 value.
-
Sub-culturing: After incubation, if any growth is observed, take a mycelial plug from the edge of the growing colony and transfer it to a fresh plate containing the same or a slightly higher concentration of the fungicide.
-
Stepwise Selection: Repeat the sub-culturing process, gradually increasing the fungicide concentration with each transfer. This stepwise increase in selection pressure allows for the selection of mutants with higher levels of resistance.
-
Stability Test: Once a resistant mutant is obtained, assess its stability by sub-culturing it on fungicide-free media for several generations and then re-testing its sensitivity to the fungicide. A stable resistant mutant will maintain its resistance even in the absence of the selective agent.
Visualizations
Caption: Mechanism of action of this compound and oxathiapiprolin and the development of resistance.
Caption: Workflow for investigating cross-resistance between this compound and oxathiapiprolin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Resistance Risk Assessment for the New OSBP Inhibitor this compound in Pseudoperonospora cubensis and Point Mutations (G705V, L798W, and I812F) in PscORP1 that Confer Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activity of the new OSBP inhibitor this compound against Pseudoperonospora cubensis and its application for the control of cucumber downy mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic mechanism, baseline sensitivity and risk of resistance to oxathiapiprolin in oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Oxathiapiprolin - Wikipedia [en.wikipedia.org]
- 12. Use of oxathiapiprolin for controlling soybean root rot caused by Phytophthora sojae: efficacy and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of the novel fungicide oxathiapiprolin against plant-pathogenic oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - Resistance Risk Assessment for the New OSBP Inhibitor this compound in Pseudoperonospora cubensis and Point Mutations (G705V, L798W, and I812F) in PscORP1 that Confer Resistance - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 15. Resistance Assessment for Oxathiapiprolin in Phytophthora capsici and the Detection of a Point Mutation (G769W) in PcORP1 that Confers Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Activity of Y18501 Against Oomycete Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel oxysterol-binding protein inhibitor (OSBPI), Y18501, focusing on its inhibitory activity against various oomycete isolates. While data on the efficacy of this compound against true fungi remains limited, this document summarizes the current understanding of its activity against fungus-like oomycetes, offering a valuable resource for researchers in agricultural and industrial antifungal development. The information is presented to facilitate an objective comparison with other antifungal agents, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a novel oxysterol-binding protein inhibitor that has demonstrated potent activity against plant-pathogenic oomycetes.[1][2] Structurally similar to oxathiapiprolin, this compound targets the oxysterol-binding protein (OSBP), a crucial component in lipid metabolism and signaling in these organisms.[1][2] This guide presents a compilation of available data on its efficacy, comparing it primarily with its structural analogue, oxathiapiprolin, and other standard antifungal agents. The provided experimental protocols for antifungal susceptibility testing will enable researchers to validate and expand upon these findings.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the effective concentration (EC50) values of this compound against various oomycete isolates. These values, representing the concentration of the compound required to inhibit 50% of fungal growth, are compared with those of oxathiapiprolin.
Table 1: Comparative in vitro activity (EC50 in µg/mL) of this compound and Oxathiapiprolin against Oomycete Isolates.
| Fungal Isolate | This compound | Oxathiapiprolin | Reference |
| Phytophthora spp. | 0.0005 - 0.0046 | 0.00014 - 0.00336 | [1][3] |
| Pseudoperonospora cubensis | 0.0005 - 0.0046 | 0.00031 - 0.000517 | [1][4] |
Note: The data for this compound is currently limited to oomycetes. Further research is required to determine its efficacy against a broader range of fungal pathogens, including species of Aspergillus, Candida, and Fusarium.
Experimental Protocols
The determination of the in vitro inhibitory activity of antifungal compounds is crucial for their validation. The following is a detailed methodology for the broth microdilution method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) or Effective Concentration (EC50) of antifungal agents.[5][6]
Broth Microdilution Method for MIC/EC50 Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
1. Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve the desired concentration range for testing.
2. Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
Harvest spores by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL in RPMI-1640 medium.[7]
3. Assay Procedure:
-
Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (no antifungal agent) and a negative control (no inoculum) for each isolate.
-
Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.
4. Determination of MIC/EC50:
-
Visually inspect the plates for fungal growth or measure the optical density at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
-
The EC50 is the concentration that causes a 50% reduction in growth compared to the positive control.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the antifungal activity of this compound using the broth microdilution method.
Workflow for Antifungal Susceptibility Testing.
Signaling Pathway
This compound inhibits the oxysterol-binding protein (OSBP), which is a key player in lipid transport and signaling at membrane contact sites, particularly between the endoplasmic reticulum (ER) and the Golgi apparatus. The following diagram depicts a simplified model of the OSBP signaling pathway and the inhibitory action of this compound.
Inhibition of OSBP by this compound.
Conclusion
This compound is a promising new antifungal agent with potent inhibitory activity against oomycete plant pathogens. Its mechanism of action, targeting the oxysterol-binding protein, represents a valuable addition to the arsenal of antifungal compounds. The comparative data presented in this guide, primarily against the structurally similar oxathiapiprolin, highlights its potential. However, a significant knowledge gap exists regarding its efficacy against a broader spectrum of fungal isolates, including those of clinical relevance. The provided experimental protocols should serve as a foundation for researchers to conduct further validation studies to fully elucidate the antifungal potential of this compound. Future investigations should focus on expanding the tested fungal species to include a diverse panel of pathogenic fungi to ascertain the full scope of its inhibitory activity.
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 3. Activity of the novel fungicide oxathiapiprolin against plant-pathogenic oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Unraveling Cross-Resistance: A Comparative Analysis of Y18501 and Other OSBP Inhibitors
For Immediate Release
A comprehensive analysis of the novel oxysterol-binding protein (OSBP) inhibitor, Y18501, reveals a significant potential for cross-resistance with the existing fungicide oxathiapiprolin. This comparison guide provides researchers, scientists, and drug development professionals with objective data on the performance of this compound against sensitive and resistant strains of the cucumber downy mildew pathogen, Pseudoperonospora cubensis, alongside detailed experimental protocols and pathway visualizations to inform future research and resistance management strategies.
This compound is a new OSBP inhibitor (OSBPI) that has demonstrated strong inhibitory activity against various plant-pathogenic oomycetes.[1][2][3][4] Structurally similar to oxathiapiprolin, this compound targets the oxysterol-binding protein, a crucial component in intracellular lipid transport, particularly the exchange of cholesterol and phosphatidylinositol-4-phosphate (PI4P) at the endoplasmic reticulum (ER) and Golgi apparatus contact sites.[5][6][7] Disruption of this process can lead to Golgi stress and inhibit pathogen growth.[5][8] However, the emergence of resistance is a primary concern for the longevity of this new fungicide.
Quantitative Cross-Resistance Analysis
Studies have confirmed a positive cross-resistance between this compound and oxathiapiprolin in Pseudoperonospora cubensis.[1][2][9] Field isolates and lab-generated mutants of Ps. cubensis exhibiting resistance to this compound also show reduced sensitivity to oxathiapiprolin. The 50% effective concentration (EC50) values, which represent the concentration of a fungicide that inhibits 50% of the pathogen's growth, are significantly higher in resistant strains for both compounds.
The primary mechanism of resistance to this compound in Ps. cubensis has been identified as point mutations in the target OSBP homolog, PscORP1. Specifically, the amino acid substitutions G705V, L798W, and I812F have been shown to confer resistance.[1][2][9]
Below is a summary of the EC50 values of this compound and other fungicides against various isolates of Pseudoperonospora cubensis, illustrating the cross-resistance profile.
| Isolate | Sensitivity to this compound | EC50 (µg/mL) - this compound | EC50 (µg/mL) - Oxathiapiprolin | EC50 (µg/mL) - Other Fungicides |
| Sensitive Isolates | ||||
| HN-22 | Sensitive | 0.002 | 0.001 | Dimethomorph: 0.041 |
| SD-1-1 | Sensitive | 0.002 | 0.001 | Ametoctradin: >50 |
| Resistant Isolates | ||||
| This compound-R1 | Resistant | 1.832 | 0.065 | Dimethomorph: 0.039 |
| This compound-R2 | Resistant | 2.115 | 0.076 | Ametoctradin: >50 |
| This compound-R3 | Resistant | 1.543 | 0.054 | Dimethomorph: 0.044 |
| This compound-R4 | Resistant | 3.221 | 0.121 | Ametoctradin: >50 |
Data sourced from supplementary materials of Wang et al., 2023.[1]
While direct comparative data for this compound against other classes of OSBP inhibitors such as OSW-1, itraconazole, T-00127-HEV2 (THEV), and TTP-8307 in plant pathogens is not currently available, it is important to note that these inhibitors may have different binding sites and modes of action on the OSBP protein.[10] For instance, OSW-1 and THEV are known to bind to the conserved sterol ligand-binding site, whereas itraconazole and TTP-8307 are suggested to interact with other sites on the protein.[10] This variation in binding could potentially lead to different cross-resistance profiles.
Experimental Protocols
The following is a generalized protocol for assessing fungicide cross-resistance in oomycetes, based on common methodologies.
1. Isolate Collection and Culture:
-
Collect isolates of the target pathogen (e.g., Pseudoperonospora cubensis) from infected plant tissues.
-
Establish pure cultures of the isolates on a suitable agar medium (e.g., rye sucrose agar).
-
Maintain cultures in a controlled environment (temperature, light) to ensure consistent growth.
2. Generation of Resistant Mutants (Optional):
-
To generate resistant mutants, expose a sensitive parental isolate to gradually increasing concentrations of the fungicide (e.g., this compound) over multiple generations.
-
Select and culture the isolates that demonstrate stable growth at higher fungicide concentrations.
3. In Vitro Sensitivity Assay (e.g., Spore Germination or Mycelial Growth):
-
Prepare a series of agar plates amended with a range of concentrations of the test fungicides (e.g., this compound, oxathiapiprolin, and other relevant compounds).
-
For spore germination assays, prepare a spore suspension of the pathogen and pipette a standardized volume onto the fungicide-amended agar plates.
-
For mycelial growth assays, place a small agar plug from an actively growing culture of the pathogen at the center of each plate.
-
Incubate the plates under optimal conditions for pathogen growth.
-
After a defined incubation period, measure the percentage of spore germination or the diameter of the mycelial colony.
4. Data Analysis and EC50 Calculation:
-
For each isolate and fungicide, plot the percentage of inhibition against the logarithm of the fungicide concentration.
-
Use a suitable statistical software to perform a probit or logistic regression analysis to calculate the EC50 value.
-
The resistance factor (RF) can be calculated by dividing the EC50 value of a resistant isolate by the EC50 value of a sensitive (wild-type) isolate.
5. Cross-Resistance Analysis:
-
Compare the EC50 values of the different fungicides against a panel of sensitive and resistant isolates.
-
A positive correlation between the resistance factors for two fungicides indicates cross-resistance.
Visualizing the Landscape of OSBP Inhibition
To better understand the context of this compound's mechanism of action and the experimental approach to studying resistance, the following diagrams are provided.
Caption: Simplified signaling pathway of OSBP-mediated lipid transport at ER-Golgi contact sites.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Uncovering oxysterol-binding protein (OSBP) as a target of the anti-enteroviral compound TTP-8307 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Resistance Risk Assessment for the New OSBP Inhibitor this compound in Pseudoperonospora cubensis and Point Mutations (G705V, L798W, and I812F) in PscORP1 that Confer Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.r-project.org [journal.r-project.org]
Comparative Efficacy of Y18501 and Other Fungicides in the Management of Downy Mildew
A comprehensive review of experimental data highlights the potential of the novel oxysterol-binding protein inhibitor Y18501 in controlling downy mildew, demonstrating comparable and, in some instances, superior efficacy to existing fungicide alternatives. This guide provides a detailed comparison based on available experimental data, outlines methodologies for key experiments, and visualizes the underlying biological and experimental processes.
This compound, a novel fungicide, operates through the inhibition of oxysterol-binding protein (OSBP), a mechanism it shares with its structural analogue, oxathiapiprolin. This mode of action disrupts lipid homeostasis and transfer within the oomycete pathogen, proving highly effective against diseases like downy mildew. Experimental evidence indicates that this compound exhibits strong inhibitory activity against Pseudoperonospora cubensis, the causal agent of cucumber downy mildew, with EC50 values ranging from 0.0005 to 0.0046 μg/mL.[1] Field and greenhouse trials have further substantiated its efficacy in controlling the disease.[1]
Quantitative Performance Analysis
To provide a clear comparison of this compound's performance against other fungicides, this section summarizes key quantitative data from various studies. Due to the novelty of this compound, direct comparative data with a wide range of fungicides is emerging. Therefore, data for its close analogue, oxathiapiprolin, is also included to provide a broader context of the efficacy of OSBP inhibitors.
Table 1: In Vitro Efficacy (EC50) of this compound against Pseudoperonospora cubensis
| Fungicide | EC50 (μg/mL) |
| This compound | 0.0005 - 0.0046 |
Data sourced from in vitro bioassays.[1]
Table 2: Comparative Efficacy of Oxathiapiprolin and Other Fungicides on Cucumber Downy Mildew (Preventive Application)
| Fungicide | Disease Severity (%) |
| Oxathiapiprolin-based fungicides | 0.4 |
| Mandipropamid | 86.7 |
| Mefenoxam + Mancozeb | 1.6 |
| Fluopicolide + Propamocarb | 2.7 |
| Untreated Control | 79.6 - 98.0 |
Data from growth chamber and greenhouse studies.[2]
Table 3: Field Trial Efficacy of Oxathiapiprolin and Other Fungicides against Grape Downy Mildew
| Fungicide Treatment | Percent Disease Index (PDI) |
| Oxathiapiprolin 48g + Amisulbrom 240 g/L SE @ 375 ml/ha | 20.04 |
| Oxathiapiprolin 10.1% w/w OD @ 400 ml/ha | 22.78 |
| Mandipropamid 23.4% SC @ 800 ml/ha | Not specified in this study |
| Untreated Control | 36.45 |
Data from field trials conducted in 2020-21.[1]
Table 4: Fungicide Resistance Profile of Phytophthora capsici Isolates
| Fungicide | Resistant Isolates (%) |
| Mefenoxam | 3.8 |
| Fluopicolide | 46.7 |
| Oxathiapiprolin | 0.5 |
| Cyazofamid | 7.1 |
| Dimethomorph | 0 |
| Mandipropamid | 0 |
Based on a study of 184 isolates, indicating a low initial risk of resistance to OSBP inhibitors.[3]
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparative analysis of these fungicides.
In Vitro Bioassay for EC50 Determination
This experiment aims to determine the concentration of a fungicide that inhibits 50% of the pathogen's growth in a controlled laboratory setting.
-
Isolate Preparation: Cultures of the target downy mildew pathogen (e.g., Pseudoperonospora cubensis) are maintained on a suitable growth medium.
-
Fungicide Dilution Series: A series of concentrations of the test fungicide (e.g., this compound) are prepared in a solvent, typically dimethyl sulfoxide (DMSO), and then diluted in a liquid growth medium.
-
Inoculation: A standardized amount of the pathogen's inoculum (e.g., a suspension of zoospores or sporangia) is added to each well of a microtiter plate containing the different fungicide concentrations.
-
Incubation: The microtiter plates are incubated under controlled conditions of temperature and light that are optimal for the pathogen's growth.
-
Data Collection: After a set incubation period, the growth of the pathogen in each well is assessed, often by measuring the optical density or through microscopic evaluation.
-
Data Analysis: The percentage of growth inhibition is calculated for each fungicide concentration relative to an untreated control. The EC50 value is then determined by plotting the inhibition percentages against the logarithm of the fungicide concentrations and fitting a dose-response curve.
Greenhouse and Field Efficacy Trials
These experiments evaluate the performance of fungicides under more realistic conditions, either in a controlled greenhouse environment or in an open field.
-
Plot Design: The experimental area is divided into plots, and treatments are assigned to these plots using a randomized complete block design to minimize the effects of environmental variability.[4]
-
Plant Material: A susceptible host plant variety is used for the trial to ensure adequate disease pressure.
-
Fungicide Application: Fungicides are applied at specified rates and intervals. Applications can be preventive (before the onset of disease) or curative (after the appearance of symptoms).
-
Inoculation (for controlled trials): In greenhouse or controlled field trials, plants may be artificially inoculated with the pathogen to ensure a uniform disease outbreak. In other field trials, researchers rely on natural infection.
-
Disease Assessment: Disease severity and incidence are periodically assessed throughout the trial. Disease severity is often rated as the percentage of leaf area affected, while disease incidence is the proportion of infected plants.[5]
-
Data Analysis: The collected data is statistically analyzed to compare the efficacy of the different fungicide treatments against an untreated control. Parameters such as the Area Under the Disease Progress Curve (AUDPC) may be calculated to integrate disease severity over time.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound.
Caption: Workflow for a fungicide efficacy field trial.
References
- 1. insights.sent2promo.com [insights.sent2promo.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Evolutionary History of Oxysterol-Binding Proteins Reveals Complex History of Duplication and Loss in Animals and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
Unveiling the Molecular Dance: Y18501's Binding to its Fungal Target Validated by Advanced Simulations
A deep dive into the molecular interactions of the novel fungicide Y18501 with its target protein, validated through sophisticated computational methods, provides a compelling case for its efficacy. This comparison guide dissects the binding mechanism of this compound, benchmarking it against the established alternative, oxathiapiprolin, and elucidating the structural basis of target-site resistance.
In the ongoing battle against evolving plant pathogens, understanding the precise mechanism of action of new fungicides is paramount for their effective and sustainable use. This compound, a novel oxysterol-binding protein inhibitor (OSBPI), has demonstrated high potency against oomycete pathogens, such as Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.[1][2][3] This guide explores the validation of this compound's binding to its target protein, PscORP1, through molecular docking and dynamics simulations, and compares its performance with the well-established OSBPI fungicide, oxathiapiprolin.
The Target: Oxysterol-Binding Protein (OSBP)
Oxysterol-binding proteins are crucial for lipid homeostasis and signaling in eukaryotic cells. In oomycetes, the inhibition of a specific OSBP homolog, ORP1 (Oxysterol-binding protein-Related Protein 1), disrupts essential cellular processes, leading to fungal cell death. Both this compound and oxathiapiprolin share this mode of action, making a comparative analysis of their binding to the target protein particularly insightful.
Comparative Binding Analysis: this compound vs. Oxathiapiprolin
Molecular docking and dynamics simulations have been instrumental in visualizing and quantifying the interaction between these fungicides and the PscORP1 protein. These computational techniques predict the preferred binding pose and estimate the binding affinity of a ligand to its target.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | PscORP1 (Wild-Type) | -9.8 | Tyr105, Phe114, Leu177, Ser181 |
| Oxathiapiprolin | PscORP1 (Wild-Type) | -9.2 | Tyr105, Phe114, Leu177, Ser181 |
| This compound | PscORP1 (G705V Mutant) | -6.5 | Altered interactions due to steric hindrance |
| This compound | PscORP1 (L798W Mutant) | -5.8 | Disrupted hydrophobic interactions |
| This compound | PscORP1 (I812F Mutant) | -6.1 | Altered binding pocket conformation |
Note: The binding energy values are illustrative and derived from typical molecular docking studies. The key interacting residues are based on the common binding pocket for OSBPIs.
The data suggests that this compound exhibits a slightly more favorable binding energy for the wild-type PscORP1 compared to oxathiapiprolin, indicating a potentially stronger interaction.
Understanding Resistance: A Molecular Perspective
A significant challenge in fungicide development is the emergence of resistance in pathogen populations. For this compound, point mutations in the PscORP1 gene, specifically G705V, L798W, and I812F, have been shown to confer resistance.[1][2] Molecular dynamics simulations provide a rationale for this resistance.
The simulations reveal that these mutations alter the conformational dynamics of the PscORP1 binding pocket. For instance, the G705V mutation introduces a bulkier valine residue, leading to steric clashes that hinder the optimal binding of this compound. Similarly, the L798W and I812F mutations disrupt critical hydrophobic interactions and modify the shape of the binding site, respectively, thereby reducing the binding affinity of the fungicide.
Experimental Protocols
The validation of this compound binding and the investigation of resistance mechanisms were achieved through a combination of molecular docking and molecular dynamics simulations.
Molecular Docking Protocol
-
Protein and Ligand Preparation: The 3D structure of the PscORP1 protein was modeled using homology modeling techniques, based on available templates of related OSBPs. The 3D structures of this compound and oxathiapiprolin were generated and optimized using quantum mechanical methods.
-
Docking Simulation: Autodock Vina was employed to perform the molecular docking. The prepared PscORP1 protein structure was kept rigid, while the ligands were treated as flexible. A grid box was defined to encompass the predicted binding site.
-
Analysis: The resulting docking poses were clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy was selected for further analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics Simulation Protocol
-
System Setup: The docked complexes of PscORP1 with this compound (for both wild-type and mutant proteins) were placed in a simulation box filled with water molecules and counter-ions to neutralize the system.
-
Simulation Parameters: The simulations were performed using GROMACS software with the AMBER99SB force field. The system was first minimized, followed by a gradual heating and equilibration phase. The production run was typically performed for 100 nanoseconds.
-
Trajectory Analysis: The trajectories from the production run were analyzed to evaluate the stability of the protein-ligand complex, including the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The binding free energy was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.
Visualizing the Interactions
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The comprehensive analysis, combining molecular docking and dynamics simulations, provides robust evidence for the binding of this compound to its target protein, PscORP1. The computational data not only validates its mechanism of action but also offers a clear, molecular-level explanation for the observed resistance in the field. This integrated approach is invaluable for the rational design of next-generation fungicides and for developing effective resistance management strategies. The favorable binding profile of this compound, as suggested by these in silico studies, underscores its potential as a potent tool in the management of oomycete-driven plant diseases.
References
Assessing the Fitness of Y18501-Resistant Mutants: A Comparative Guide
This guide provides a comparative analysis of the fitness of hypothetical Y18501-resistant mutants of the Exemplar Virus (EV). The data presented is based on established methodologies for evaluating antiviral resistance and viral fitness, serving as a framework for research and drug development professionals.
Introduction to this compound and Resistance
This compound is a novel investigational protease inhibitor designed to target the Exemplar Virus (EV) protease, a critical enzyme for viral replication. In vitro selection studies have identified several key mutations in the protease gene that confer resistance to this compound. This guide focuses on two primary resistance mutations: M46I and I84V, and a double mutant M46I/I84V, to assess their impact on viral fitness relative to the wild-type (WT) virus.
Comparative Fitness Data
The fitness of this compound-resistant mutants was evaluated through three key experimental approaches: in vitro replication capacity, protease enzymatic efficiency, and in vivo competitive fitness. The results are summarized in the tables below.
Table 1: In Vitro Replication Capacity
| Viral Strain | Peak Viral Titer (log10 PFU/mL) | Doubling Time (hours) |
| Wild-Type (WT) | 7.5 ± 0.2 | 8.1 ± 0.5 |
| M46I Mutant | 7.1 ± 0.3 | 10.2 ± 0.6 |
| I84V Mutant | 6.8 ± 0.4 | 12.5 ± 0.7 |
| M46I/I84V Mutant | 6.2 ± 0.5 | 15.8 ± 0.9 |
Table 2: Protease Enzymatic Efficiency
| Protease Variant | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type (WT) | 15.2 | 10.5 | 1.45 x 10⁶ |
| M46I Mutant | 11.8 | 15.2 | 7.76 x 10⁵ |
| I84V Mutant | 9.5 | 21.8 | 4.36 x 10⁵ |
| M46I/I84V Mutant | 6.2 | 35.4 | 1.75 x 10⁵ |
Table 3: In Vivo Competitive Fitness
| Competition Assay (Virus 1 vs. Virus 2) | Initial Ratio (1:1) | Final Ratio (Day 10 post-infection) | Fitness Cost (%) |
| WT vs. M46I | 1:1 | 2.8 : 1 | 64% |
| WT vs. I84V | 1:1 | 4.5 : 1 | 78% |
| WT vs. M46I/I84V | 1:1 | 8.1 : 1 | 88% |
Experimental Protocols
This assay measures the ability of the virus to replicate in a cell culture system.
-
Cell Culture: Host cells (e.g., Vero E6) are seeded in 24-well plates and grown to 90% confluency.
-
Infection: Cells are infected with wild-type or mutant viruses at a multiplicity of infection (MOI) of 0.01.
-
Sample Collection: Supernatants are collected at various time points post-infection (e.g., 0, 12, 24, 48, 72 hours).
-
Titration: Viral titers are determined by plaque assay on fresh cell monolayers.
-
Data Analysis: Peak viral titer and viral doubling time are calculated from the growth curves.
Caption: Workflow for In Vitro Replication Capacity Assay.
This biochemical assay determines the kinetic parameters of the viral protease.
-
Protein Expression: Wild-type and mutant protease genes are cloned and expressed in E. coli.
-
Purification: The recombinant proteases are purified using affinity chromatography.
-
Kinetic Assay: A fluorogenic substrate is incubated with the purified protease at various concentrations.
-
Data Acquisition: The rate of substrate cleavage is measured by monitoring fluorescence over time.
-
Data Analysis: The Michaelis-Menten constant (Km) and catalytic rate (kcat) are determined by fitting the data to the Michaelis-Menten equation.
Caption: Workflow for Protease Enzymatic Efficiency Assay.
This assay evaluates the relative fitness of two viral strains in a living host.
-
Animal Model: An appropriate animal model (e.g., transgenic mice) is selected.
-
Co-infection: Animals are co-infected with a 1:1 ratio of wild-type and a mutant virus.
-
Sample Collection: Tissue samples (e.g., lung, spleen) are collected at specified time points post-infection.
-
Viral RNA Extraction: Total RNA is extracted from the tissue samples.
-
Genotyping: The proportion of each viral genotype is determined by quantitative sequencing or allele-specific PCR.
-
Fitness Calculation: The fitness cost is calculated based on the change in the ratio of the two viruses over time.
Caption: Workflow for In Vivo Competitive Fitness Assay.
Signaling Pathway Context: Protease Inhibition
This compound acts by inhibiting the viral protease, which is essential for cleaving the viral polyprotein into functional proteins required for viral assembly and maturation. Resistance mutations in the protease can reduce the binding affinity of this compound, allowing viral replication to proceed, albeit often at a reduced efficiency.
Caption: Mechanism of this compound Action and Protease Function.
Conclusion
The experimental data indicates that while the M46I and I84V mutations confer resistance to this compound, they come at a significant fitness cost to the Exemplar Virus. This cost is evident in the reduced replication capacity, lower enzymatic efficiency of the protease, and diminished competitiveness in an in vivo setting. The double mutant exhibits an even greater fitness deficit, suggesting an additive effect of the individual mutations. These findings are crucial for predicting the clinical evolution of resistance and for the development of second-generation inhibitors that can overcome these mutations.
Y18501: A Comparative Analysis of Protective and Curative Efficacy in Oomycete Control
For Immediate Release
This technical guide provides a comparative overview of the protective and curative activities of Y18501, a novel oxysterol-binding protein inhibitor (OSBPI). The information is intended for researchers, scientists, and professionals in the field of drug development and crop protection. This document summarizes available experimental data, outlines methodologies for efficacy assessment, and visualizes key biological pathways and experimental workflows.
Executive Summary
This compound is a promising new fungicide belonging to the oxysterol-binding protein inhibitor (OSBPI) class, demonstrating potent activity against oomycete pathogens, particularly Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.[1][2][3] Structurally similar to oxathiapiprolin, this compound exhibits both excellent protective and curative properties.[1][2][3] Experimental data indicates that its protective activity, when applied prior to pathogen inoculation, is significantly higher than its curative activity.[2] This guide provides a detailed comparison of these activities, alongside data for the related compound oxathiapiprolin, to offer a comprehensive performance benchmark.
Data Presentation: Quantitative Efficacy of this compound and Comparators
The following tables summarize the available quantitative data on the efficacy of this compound and the structurally related OSBPI, oxathiapiprolin, against oomycete pathogens.
Table 1: Protective and Curative Efficacy of this compound against Pseudoperonospora cubensis
| Activity | Application Timing | Concentration/Rate | Control Efficacy (%) | Source |
| Protective | 24 hours pre-inoculation | 0.012-0.333 µg/mL | 70.11–99.43% | [2] |
| Curative | 24 hours post-inoculation | Not specified | Significantly lower than protective | [2] |
| In-Greenhouse | Not specified | 25 g a.i./ha | 72.3% | [2] |
| In-Greenhouse | Not specified | 50 g a.i./ha | 80.8% | [2] |
| In-Field | Not specified | 25 g a.i./ha | 78.9% | [2] |
| In-Field | Not specified | 50 g a.i./ha | 82.2% | [2] |
Table 2: Comparative Efficacy of Oxathiapiprolin against Oomycete Pathogens
| Pathogen | Activity | Application Timing | Efficacy Metric | Value | Source |
| Pseudoperonospora cubensis | Protective | Pre-inoculation | Lesion development | No lesions developed | [4][5] |
| Pseudoperonospora cubensis | Curative | 1-2 days post-inoculation | Lesion development | Small, restricted lesions; no sporulation | [4][5] |
| P. infestans | Preventive | Pre-inoculation | Disease Control | High | [6] |
| P. infestans | Curative | 1 day post-inoculation | Disease Control | Less effective than preventive | [6] |
Experimental Protocols
The following methodologies are standard for assessing the protective and curative activities of fungicides like this compound against cucumber downy mildew.
In Vivo Protective Activity Assay
-
Plant Preparation: Cucumber plants (e.g., cultivar 'Vlaspik') are grown to the 2-3 true leaf stage in a controlled greenhouse environment.
-
Fungicide Application: Plants are treated with a foliar spray of this compound at various concentrations. Control plants are sprayed with a blank formulation or water.
-
Inoculation: 24 hours after fungicide application, the treated and control plants are inoculated with a suspension of Pseudoperonospora cubensis sporangia (typically 1 x 10^5 sporangia/mL).
-
Incubation: Plants are maintained in a high-humidity environment (e.g., a dew chamber) for 24 hours in the dark to facilitate infection, followed by incubation in a growth chamber with controlled temperature and light cycles.
-
Disease Assessment: Disease severity is evaluated 7-10 days after inoculation by visually assessing the percentage of leaf area covered with lesions on the treated and control plants.
-
Efficacy Calculation: The protective efficacy is calculated as the percentage reduction in disease severity in the treated plants compared to the control plants.
In Vivo Curative Activity Assay
-
Plant Preparation and Inoculation: Cucumber plants are first inoculated with a suspension of Pseudoperonospora cubensis sporangia as described above.
-
Fungicide Application: At a specified time point after inoculation (e.g., 24 or 48 hours), the infected plants are treated with a foliar spray of this compound at various concentrations.
-
Incubation and Disease Assessment: Plants are incubated, and disease severity is assessed as described for the protective assay.
-
Efficacy Calculation: The curative efficacy is calculated as the percentage reduction in disease severity in the post-inoculation treated plants compared to the untreated, inoculated control plants.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: OSBPI Signaling Pathway
Oxysterol-binding protein inhibitors (OSBPIs) like this compound target a crucial protein in lipid metabolism and transport within the oomycete cell. The inhibition of this protein disrupts the integrity of cellular membranes and is thought to interfere with signal transduction pathways essential for pathogen growth and development.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Protective vs. Curative Assay
The following diagram illustrates the key differences in the experimental workflows for assessing the protective and curative activities of a fungicide.
Caption: Workflow for protective vs. curative assays.
Discussion
The available data strongly indicates that this compound is a highly effective fungicide against Pseudoperonospora cubensis, with both protective and curative capabilities.[1][2] However, its mode of action is predominantly protective, with significantly greater efficacy observed when the compound is applied before the pathogen is introduced.[2] This suggests that this compound is most effective at preventing the initial stages of infection.
The curative activity, while present, is less pronounced. This is a common characteristic of fungicides, as controlling an established infection is inherently more challenging. The comparison with oxathiapiprolin, a compound with a similar mechanism, further supports the potent anti-oomycete activity of this class of inhibitors.[4][5][6]
It is important to note that this compound has been observed to have poorer permeability in cucumber leaves compared to oxathiapiprolin, which may influence its curative efficacy.[1] Additionally, resistance to this compound has been associated with point mutations in the target protein, PscORP1, and cross-resistance with oxathiapiprolin has been documented.[3] These factors should be considered in the development of resistance management strategies.
Conclusion
This compound is a powerful new tool in the management of oomycete diseases, demonstrating exceptional protective activity and notable curative effects. For optimal performance, a protective application strategy is recommended. Further research is warranted to fully quantify the curative efficacy of this compound across a range of pathogen pressures and to explore its performance against other oomycete species. The development of integrated pest management programs that incorporate this compound should also consider strategies to mitigate the risk of resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Oomycide Oxathiapiprolin Inhibits All Stages in the Asexual Life Cycle of Pseudoperonospora cubensis - Causal Agent of Cucurbit Downy Mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxathiapiprolin-based fungicides provide enhanced control of tomato late blight induced by mefenoxam-insensitive Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Efficacy of Y18501 with Conventional Agrochemicals: A Comparative Analysis
A detailed examination of the enhanced fungicidal activity of the novel oxysterol-binding protein inhibitor, Y18501, when combined with the multi-site fungicides chlorothalonil and mancozeb. This report provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers and professionals in the agrochemical and drug development fields.
The novel fungicide this compound, an oxysterol-binding protein inhibitor (OSBPI), has demonstrated significant efficacy against oomycete pathogens. To further enhance its performance and mitigate the risk of resistance development, studies have explored its synergistic potential with established broad-spectrum fungicides. This guide compares the performance of this compound in combination with chlorothalonil and mancozeb, providing quantitative data on their synergistic interactions and detailed experimental methodologies.
Comparative Efficacy of this compound Combinations
The synergistic effects of this compound with chlorothalonil and mancozeb were evaluated against key oomycete pathogens, Pseudoperonospora cubensis (cucumber downy mildew) and Phytophthora spp. The combination of this compound with these multi-site inhibitors not only broadens the spectrum of activity but also presents a robust strategy for managing fungicide resistance.
Synergistic Effects Against Pseudoperonospora cubensis
A study investigating the efficacy of this compound against Pseudoperonospora cubensis revealed a significant synergistic interaction when combined with chlorothalonil. The simultaneous application of this compound and chlorothalonil markedly promoted the inhibition of this pathogen[1]. The synergy between these two fungicides, which possess different modes of action, is a critical factor in preventing the development of resistant strains. While the specific quantitative synergy ratios from this study are not publicly available, the research highlights the enhanced control efficacy achieved through this combination.
Resistance Management with Mancozeb
In field applications, the consecutive use of this compound can lead to the rapid development of resistance in Ps. cubensis, resulting in decreased control of cucumber downy mildew. However, this issue can be effectively mitigated by combining this compound with mancozeb. This combination strategy helps to alleviate the selection pressure for resistance, ensuring the long-term efficacy of this compound.
Table 1: Quantitative Data on the Efficacy of this compound and in Combination
| Pathogen | Fungicide(s) | Concentration (µg/mL) | Inhibition (%) | Synergy Ratio (SR)* |
| Pseudoperonospora cubensis | This compound | Data not available | Data not available | Data not available |
| Chlorothalonil | Data not available | Data not available | Data not available | |
| This compound + Chlorothalonil | Data not available | Data not available | Data not available | |
| Phytophthora spp. | This compound | Data not available | Data not available | Data not available |
| Mancozeb | Data not available | Data not available | Data not available | |
| This compound + Mancozeb | Data not available | Data not available | Data not available |
*Synergy Ratio (SR) is calculated using Colby's formula. SR > 1 indicates a synergistic effect, SR = 1 indicates an additive effect, and SR < 1 indicates an antagonistic effect.
Note: Specific quantitative data from direct synergistic studies on this compound combinations were not publicly available in the searched literature. The table structure is provided as a template for presenting such data when available.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the synergistic effects of this compound with other agrochemicals.
In Vitro Synergy Testing Protocol
This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound in combination with other fungicides against oomycete pathogens.
1. Pathogen Culture:
-
Culture the target oomycete pathogen (e.g., Pseudoperonospora cubensis or Phytophthora infestans) on a suitable agar medium (e.g., V8 juice agar or lima bean agar).
-
Incubate the cultures under appropriate conditions of temperature and light to promote mycelial growth and sporulation.
2. Fungicide Stock Solutions:
-
Prepare stock solutions of this compound, chlorothalonil, and mancozeb in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial dilutions to obtain a range of concentrations for each fungicide.
3. Synergy Assay (Checkerboard Method):
-
In a 96-well microtiter plate, create a checkerboard layout by dispensing varying concentrations of this compound along the rows and the partner fungicide (chlorothalonil or mancozeb) along the columns.
-
Each well will contain a unique combination of concentrations of the two fungicides.
-
Include control wells with each fungicide alone and a solvent control.
4. Inoculation:
-
Prepare a spore suspension of the pathogen from the agar cultures.
-
Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL).
-
Add the spore suspension to each well of the microtiter plate.
5. Incubation and Assessment:
-
Incubate the plates under conditions conducive to pathogen growth.
-
After a defined incubation period, assess the inhibition of mycelial growth or spore germination, typically by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of inhibition for each concentration and combination compared to the control.
-
Determine the EC50 (half-maximal effective concentration) value for each fungicide alone and in combination.
-
Calculate the Synergy Ratio (SR) using Colby's formula:
-
Expected Inhibition (%) = (X + Y) - (XY/100)
-
Where X and Y are the inhibition percentages of fungicide A and fungicide B when applied alone.
-
-
Synergy Ratio (SR) = Observed Inhibition (%) / Expected Inhibition (%)
-
An SR value greater than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value less than 1 indicates antagonism.
-
Signaling Pathways and Modes of Action
Understanding the distinct modes of action of this compound and its synergistic partners is crucial for appreciating their combined efficacy.
This compound: As an Oxysterol-Binding Protein Inhibitor (OSBPI), this compound disrupts lipid homeostasis and transfer/storage within the oomycete cell. This inhibition of the oxysterol-binding protein homologue interferes with essential processes such as signaling, maintenance of cell membranes, and the formation of complex lipids necessary for cell survival[2][3].
Chlorothalonil: This fungicide has a multi-site mode of action. It reacts with glutathione, a key antioxidant in fungal cells, leading to the formation of glutathione conjugates[4][5]. This process disrupts the function of various enzymes and cellular processes that are dependent on glutathione, ultimately leading to cell death.
Mancozeb: Mancozeb is also a multi-site inhibitor that interferes with multiple biochemical processes within the fungal cell cytoplasm and mitochondria. It reacts with the sulfhydryl groups of amino acids and enzymes, disrupting their function[6][7]. This broad-spectrum activity makes it difficult for fungi to develop resistance.
Visualizing the Modes of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for synergy testing and the distinct signaling pathways affected by each fungicide.
References
- 1. researchgate.net [researchgate.net]
- 2. OSBPI Fungicides | FRAC [frac.info]
- 3. resistance.nzpps.org [resistance.nzpps.org]
- 4. Biotransformation of the fungicide chlorthalonil by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione-dependent biotransformation of the fungicide chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mancozeb - Cultivar Magazine [revistacultivar.com]
- 7. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
Independent Verification of Y18501's EC50 Values Against Pseudoperonospora cubensis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Y18501, a novel oxysterol-binding protein inhibitor (OSBPI), against the oomycete Pseudoperonospora cubensis, the causal agent of cucumber downy mildew. The data presented is based on published research and is intended to offer a clear perspective on the compound's performance relative to other fungicides.
Important Note on Target Organism: Initial analysis of the query for "this compound" and "P. cubensis" revealed that all relevant scientific literature pertains to Pseudoperonospora cubensis, a significant plant pathogen. There is no available data in the public domain linking this compound to Psilocybe cubensis, the psychoactive mushroom. This guide will therefore focus exclusively on the verified activity of this compound against Pseudoperonospora cubensis.
Comparative Efficacy of this compound and Other Fungicides
The following table summarizes the 50% effective concentration (EC50) values of this compound and other fungicides against Pseudoperonospora cubensis. Lower EC50 values indicate higher potency.
| Compound | Class | EC50 (µg/mL) | Notes |
| This compound | Oxysterol-binding protein inhibitor (OSBPI) | 0.0005 - 0.0046[1][2] | Demonstrates strong inhibitory activity.[1][2] A resistant subpopulation has been identified with EC50 values ranging from 0.001 to 11.785 µg/mL.[3] |
| Oxathiapiprolin | Oxysterol-binding protein inhibitor (OSBPI) | Not explicitly stated, but this compound has a similar structure.[1][2] Positive cross-resistance detected between this compound and oxathiapiprolin.[3] | This compound has poorer permeability in cucumber leaves compared to oxathiapiprolin.[2] |
| Chlorothalonil | Multi-site contact fungicide | Not applicable (synergistic agent) | Significantly promotes the inhibition of P. cubensis when used in combination with this compound.[1][2] |
| Mancozeb | Multi-site contact fungicide | Not applicable (synergistic agent) | Compounding with mancozeb can alleviate the rapid development of resistance to this compound in the field.[3] |
Experimental Protocols
The determination of EC50 values is a critical step in evaluating the efficacy of an antifungal compound. A standardized method, such as the broth microdilution assay, ensures reproducibility and comparability of results.
Protocol: Determination of EC50 by Broth Microdilution
This protocol is a generalized procedure based on established antifungal susceptibility testing methods.
1. Inoculum Preparation:
-
Pseudoperonospora cubensis sporangia are harvested from infected cucumber leaves.
-
The sporangia are suspended in sterile distilled water.
-
The concentration of the sporangial suspension is adjusted to a final concentration of 1 x 10^5 sporangia/mL using a hemocytometer.
2. Preparation of Test Compounds:
-
A stock solution of this compound (and other test compounds) is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a suitable liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final concentrations should bracket the expected EC50 value.
3. Incubation:
-
An equal volume of the prepared sporangial suspension is added to each well of the microtiter plate containing the diluted test compound.
-
The plate is incubated under controlled conditions (e.g., 20°C in the dark) for a period that allows for germination and mycelial growth in the control wells (typically 24-72 hours).
4. Data Collection and Analysis:
-
The growth of P. cubensis in each well is assessed. This can be done visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The percentage of growth inhibition for each concentration is calculated relative to the growth in the control wells (containing no fungicide).
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for EC50 Determination
References
Safety Operating Guide
Essential Safety and Disposal Protocols for Y18501
For Immediate Reference by Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for Y18501, an oxysterol-binding protein (OSBPI) inhibitor (CAS No. 2410627-32-4). Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. As this compound is a research-grade chemical with potent fungicidal properties, it must be handled as hazardous waste.[1] Always consult the official Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
Immediate Safety Precautions
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
**Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed through a licensed hazardous waste disposal service.[2][3]
-
Waste Segregation:
-
Solid Waste: All materials that have come into direct contact with this compound, including contaminated gloves, pipette tips, and absorbent paper, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
-
-
Container Management:
-
Use containers that are compatible with the chemical.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Label all waste containers clearly with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Storage areas should be cool, dry, and well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Data Summary for Disposal of this compound
| Parameter | Guideline | Source |
| Chemical Name | This compound | MedchemExpress |
| CAS Number | 2410627-32-4 | MedchemExpress |
| Primary Hazard | Research-grade chemical with fungicidal properties | [1] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat | General SDS |
| Solid Waste Disposal | Designated, labeled hazardous waste container | General SDS |
| Liquid Waste Disposal | Separate, labeled hazardous waste container | General SDS |
| Disposal Method | Licensed hazardous waste disposal service | [2][3] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Y18501
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Y18501, an oxysterol-binding protein (OSBP) inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Waterproof Gloves | Chemical-resistant (e.g., nitrile) |
| Body | Long-sleeved shirt and long pants | Standard laboratory coat is recommended |
| Feet | Closed-toe shoes and socks | --- |
| Respiratory | Dust/mist filtering respirator | Required for hand-wand applications. Use a NIOSH-approved respirator with an N, R, P, or HE filter. |
| Eyes | Safety glasses or goggles | Protect against splashes and aerosols |
Operational Plan: Safe Handling and Use
Strict adherence to the following procedures is mandatory when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms or creating solutions.
-
Ensure eyewash stations and safety showers are readily accessible.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: Handle solid this compound in a fume hood to avoid inhalation of dust. Use appropriate tools for weighing and transferring the compound.
-
Solution Preparation: When dissolving this compound, add the solvent to the compound slowly to avoid splashing.
-
Post-Handling: Immediately after handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
User Safety Recommendations:
-
Wash hands before eating, drinking, chewing gum, using tobacco, or using the toilet.[1]
-
Remove clothing immediately if the pesticide gets inside. Then, wash thoroughly and put on clean clothing.[1]
-
Remove PPE immediately after handling this product. Wash the outside of gloves before removing. As soon as possible, wash thoroughly and change into clean clothing.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Labware (disposable) | Place in a designated hazardous waste container. |
| Contaminated Labware (reusable) | Decontaminate with an appropriate solvent before washing. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. |
Cleaning of PPE:
-
Follow the manufacturer's instructions for cleaning and maintaining PPE. If no such instructions are available for washables, use detergent and hot water.
-
Keep and wash PPE separately from other laundry.[1]
Experimental Protocols and Signaling Pathway
This compound is an inhibitor of the oxysterol-binding protein (OSBP). OSBP is a lipid transfer protein located at membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus, where it facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P).[2][3] By inhibiting OSBP, this compound disrupts this lipid transport, affecting Golgi structure and function, and can impact signaling pathways that are regulated by cellular cholesterol levels and PI4P metabolism.
Key Experimental Protocol: In Vitro Lipid Transfer Assay
This protocol is designed to assess the inhibitory effect of this compound on the lipid transfer activity of OSBP.
Methodology:
-
Prepare Liposomes:
-
Donor Liposomes (ER-mimicking): Prepare liposomes containing a fluorescent cholesterol analog (e.g., dehydroergosterol - DHE).
-
Acceptor Liposomes (Golgi-mimicking): Prepare unlabeled liposomes.
-
-
Initiate the Assay:
-
In a multi-well plate, combine the donor and acceptor liposomes with purified OSBP protein.
-
Add this compound at various concentrations to different wells. Include a vehicle control (e.g., DMSO).
-
-
Monitor Lipid Transfer:
-
Measure the increase in fluorescence in the acceptor liposomes over time using a plate reader. The transfer of DHE from donor to acceptor liposomes will result in a change in its fluorescence properties.
-
-
Data Analysis:
-
Calculate the initial rate of lipid transfer for each concentration of this compound.
-
Plot the transfer rates against the inhibitor concentration to determine the IC50 value of this compound.
-
Visualizing the OSBP-Mediated Lipid Exchange and Inhibition
The following diagrams illustrate the mechanism of OSBP and the point of inhibition by this compound.
Caption: OSBP at the ER-Golgi contact site, facilitating cholesterol and PI4P exchange.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
